(R)-(+)-tert-Butylsulfinamide
説明
Structure
3D Structure
特性
IUPAC Name |
(R)-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESUXLKAADQNTB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449939 | |
| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196929-78-9 | |
| Record name | (R)-2-Methylpropane-2-sulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196929-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-2-Methyl-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-methylpropane-2-sulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-tert-Butylsulfinamide: A Comprehensive Technical Guide for Asymmetric Amine Synthesis
Introduction
(R)-(+)-tert-Butylsulfinamide, a chiral organosulfur compound, has emerged as a cornerstone in modern asymmetric synthesis, particularly for the stereoselective preparation of chiral amines. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its application in asymmetric amine synthesis, and a mechanistic understanding of the stereochemical control it exerts.
Core Properties
| Property | Value | Reference |
| CAS Number | 196929-78-9 | |
| IUPAC Name | (R)-2-Methylpropane-2-sulfinamide | |
| Synonyms | (R)-(+)-2-Methyl-2-propanesulfinamide, (R)-tert-Butanesulfinamide, Ellman's auxiliary | |
| Molecular Formula | C₄H₁₁NOS | |
| Molecular Weight | 121.20 g/mol | |
| Appearance | White to off-white crystalline solid |
Asymmetric Synthesis of Chiral Amines: A Three-Step Approach
The synthetic utility of this compound lies in a robust and highly predictable three-step sequence for the asymmetric synthesis of chiral primary amines. This methodology involves the initial condensation with a carbonyl compound to form a chiral N-sulfinyl imine, followed by a diastereoselective nucleophilic addition to the imine carbon, and concluding with the acidic cleavage of the sulfinyl group to unveil the desired chiral amine.
Overall Workflow
Experimental Protocols
Step 1: Formation of Chiral N-tert-Butylsulfinyl Imines
The condensation of this compound with aldehydes or ketones is the crucial first step. The choice of dehydrating agent and reaction conditions depends on the nature of the carbonyl compound.
Protocol for Aldehydes:
-
Reagents: this compound (1.0 equiv), aldehyde (1.1 equiv), anhydrous copper(II) sulfate (B86663) (CuSO₄, 2.0 equiv), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure: To a stirred suspension of this compound and CuSO₄ in DCM at room temperature, add the aldehyde. Stir the mixture vigorously for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite, washing with DCM. The filtrate is concentrated under reduced pressure to afford the crude N-tert-butylsulfinyl imine, which is often used in the subsequent step without further purification.
Protocol for Ketones:
-
Reagents: this compound (1.0 equiv), ketone (1.2 equiv), titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv), and anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure: To a solution of this compound in THF, add the ketone followed by Ti(OEt)₄. Heat the mixture to reflux (approximately 65-70 °C) for 5-12 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through celite, washing with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-tert-butylsulfinyl ketimine.
Step 2: Diastereoselective Nucleophilic Addition
The high diastereoselectivity of this step is the cornerstone of the methodology. The sulfinyl group directs the incoming nucleophile to one face of the C=N double bond.
Protocol for Grignard Reagent Addition:
-
Reagents: N-tert-Butylsulfinyl imine (1.0 equiv), Grignard reagent (1.5 equiv), and anhydrous solvent (e.g., THF or DCM).
-
Procedure: Dissolve the N-tert-butylsulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Slowly add the Grignard reagent via syringe. Stir the reaction at -78 °C for 3-6 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of N-sulfinyl amines can often be separated by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the tert-butylsulfinyl group to yield the desired chiral primary amine.
Protocol for Acidic Hydrolysis:
-
Reagents: N-Sulfinyl amine adduct, hydrochloric acid (HCl, 4.0 M in 1,4-dioxane (B91453) or methanolic HCl), and a suitable solvent (e.g., methanol (B129727) or diethyl ether).
-
Procedure: Dissolve the N-sulfinyl amine adduct in the solvent. Add the HCl solution and stir the mixture at room temperature for 1-2 hours. The amine hydrochloride salt often precipitates from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation of the amine salt.
Mechanistic Insight: The Stereochemical Model
The high degree of stereocontrol exerted by the this compound auxiliary is attributed to a chelation-controlled transition state. In the case of Grignard additions, a six-membered chair-like transition state is proposed where the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. This rigidifies the conformation and directs the nucleophilic attack from the less sterically hindered face.
Note: The DOT script above is a template. A proper chemical structure drawing is needed for the transition state, which is beyond the direct capability of Graphviz text labels. The placeholder image and table structure are illustrative.
Quantitative Data for Asymmetric Synthesis
The following table summarizes representative examples of the asymmetric synthesis of chiral amines using this compound, highlighting the high yields and diastereoselectivities typically achieved.
| Aldehyde/Ketone (R₁COR₂) | Nucleophile (R₃M) | Product (R₁R₂R₃CNH₂) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzaldehyde | EtMgBr | 1-Phenylethylamine | 95 | 98:2 |
| Isobutyraldehyde | MeMgBr | 1,2-Dimethylpropylamine | 92 | 96:4 |
| Acetophenone | AllylMgBr | 1-Phenyl-1-allylethylamine | 85 | >95:5 |
| Propiophenone | MeLi | 1-Phenyl-1-methylpropylamine | 88 | 94:6 |
| Cyclohexanone | PhMgBr | 1-Phenylcyclohexylamine | 90 | >98:2 |
Note: Yields and diastereomeric ratios can vary depending on the specific substrates, reagents, and reaction conditions employed. The data presented are illustrative of the general efficacy of the method.
Applications in Drug Development
The robust and predictable nature of the chemistry involving this compound has led to its widespread adoption in the pharmaceutical industry. It is frequently employed in the synthesis of key chiral amine intermediates for a wide range of drug candidates and approved medicines. Its use on an industrial scale is a testament to its reliability and efficiency.
Conclusion
This compound is a powerful and versatile chiral auxiliary for the asymmetric synthesis of a broad spectrum of chiral amines. The methodology is characterized by its operational simplicity, high yields, and excellent stereocontrol. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its application in research and development settings, empowering scientists to construct complex chiral molecules with a high degree of confidence and efficiency.
A Spectroscopic Guide to N-tert-Butanesulfinyl Imines: NMR, IR, and MS Data for the Modern Chemist
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and spectroscopic characterization of N-tert-butanesulfinyl imines, versatile chiral intermediates in asymmetric synthesis.
N-tert-butanesulfinyl imines have emerged as indispensable tools in modern organic chemistry, particularly in the asymmetric synthesis of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] Their utility stems from the tert-butanesulfinyl group, which acts as a powerful chiral auxiliary, directing nucleophilic attack to the imine carbon with high stereoselectivity.[3][4] A thorough understanding of their spectroscopic properties is paramount for reaction monitoring, product characterization, and quality control. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-tert-butanesulfinyl imines, supplemented with detailed experimental protocols and reaction pathway visualizations.
Spectroscopic Characterization
The structural elucidation of N-tert-butanesulfinyl imines relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of N-tert-butanesulfinyl imines in solution. Both ¹H and ¹³C NMR are routinely employed. For sulfinyl ketimines derived from methyl or n-alkyl phenyl ketones and methyl or n-alkyl isopropyl ketones, only the E isomer is typically detected by ¹H and ¹³C NMR in CDCl₃.[5]
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key diagnostic signals for N-tert-butanesulfinyl imines include:
-
tert-Butyl Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around δ 1.2-1.3 ppm.[6]
-
Imine Proton (for aldimines): The proton attached to the imine carbon (CH=N) resonates in the downfield region, usually between δ 8.0 and 8.5 ppm.
-
Protons α to the Imine: The chemical shift of protons on the carbon atom adjacent to the imine bond is influenced by the substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. Significant resonances include:
-
Imine Carbon (C=N): The carbon atom of the imine double bond is highly deshielded and appears significantly downfield, typically in the range of δ 160-185 ppm.[6]
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around δ 56-58 ppm, while the methyl carbons resonate at approximately δ 22-23 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for N-tert-butanesulfinyl imines is the C=N stretching vibration.
-
C=N Stretch: This absorption typically appears in the region of 1580-1650 cm⁻¹.[6] The exact position can be influenced by the substituents on the imine carbon.
-
S=O Stretch: The sulfinyl group (S=O) exhibits a characteristic stretching vibration, usually found in the range of 1070-1090 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For N-tert-butanesulfinyl imines, common fragmentation pathways involve the loss of the tert-butyl group or isobutylene (B52900).
-
Molecular Ion (M⁺): The molecular ion peak may be observed, but it is often weak.
-
[M - 56]⁺ or [M - 57]⁺: A prominent peak corresponding to the loss of isobutylene (C₄H₈, 56 Da) or a tert-butyl radical (C₄H₉, 57 Da) is frequently observed.[6][7]
Tabulated Spectroscopic Data
The following tables summarize representative spectroscopic data for a selection of N-tert-butanesulfinyl imines.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) | Reference |
| (SS,E)-N-(tert-Butanesulfinyl)-1-phenylethanimine | 1.33 (s, 9H), 2.77 (s, 3H), 7.40-7.51 (m, 3H), 7.89 (d, 2H, J = 7.9 Hz) | 22.7, 43.4, 55.8, 56.5, 119.7, 121.6, 129.3, 131.7, 133.8, 140.9 | 1604, 1591, 1573, 1361, 1275, 1082, 1064 | 167 (M⁺-56) | [6] |
| (RS,E)-N-(tert-Butanesulfinyl)-1-phenylpropan-1-imine | 0.95 (t, 3H, J = 7.7 Hz), 1.33 (s, 9H), 3.16-3.34 (m, 2H), 7.39-7.52 (m, 3H), 7.80-7.95 (m, 2H) | 13.3, 22.8, 26.0, 57.5, 127.6, 128.7, 131.7, 137.6, 181.3 | 2977, 1592, 1569, 1071 | 132 (M⁺-105) | [6] |
| (RS,E)-N-(tert-Butanesulfinyl)heptan-2-imine | Not explicitly provided | 23.0, 25.2, 31.3, 43.4, 56.2, 185.6 | 2955, 2928, 2862, 1622, 1457, 1362, 1187, 1074 | 161 (M⁺-56) | [6] |
Experimental Protocols
The successful synthesis and purification of N-tert-butanesulfinyl imines are crucial for their application in asymmetric synthesis.
General Procedure for the Synthesis of N-tert-Butanesulfinyl Ketimines
A common and effective method for the synthesis of N-tert-butanesulfinyl ketimines involves the condensation of N-tert-butanesulfinamide with a ketone, often catalyzed by a Lewis acid like titanium(IV) ethoxide.[6][8]
Materials:
-
N-tert-butanesulfinamide
-
Corresponding ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of N-tert-butanesulfinamide (1.0 eq), the corresponding ketone (1.0 eq), and Ti(OEt)₄ (2.0 eq) in anhydrous THF is stirred at 66 °C for 12 hours.[6]
-
The reaction mixture is then cooled to room temperature and hydrolyzed with brine.
-
The aqueous layer is extracted with EtOAc.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired N-tert-butanesulfinyl ketimine.[6]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[6][9] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[6][9] For ¹³C NMR, the solvent peak of CDCl₃ (δ 77.16 ppm) can also be used as a reference.[7][9]
IR Spectroscopy:
IR spectra are often recorded as a thin film on NaCl plates.[6] The sample is dissolved in a volatile solvent like CDCl₃ or CH₂Cl₂ and deposited on the plate, followed by solvent evaporation.[6] Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry:
Mass spectra are typically obtained using electron ionization (EI).[6][7] The data is reported as the mass-to-charge ratio (m/z).
Visualizing Reaction Pathways
The utility of N-tert-butanesulfinyl imines lies in their predictable stereochemical outcome in nucleophilic addition reactions. The following diagrams illustrate key reaction pathways.
Caption: General synthesis of N-tert-butanesulfinyl imines.
Caption: Asymmetric synthesis of chiral amines.
Conclusion
N-tert-butanesulfinyl imines are invaluable intermediates in asymmetric synthesis. A comprehensive understanding of their spectroscopic signatures is essential for any researcher working in this field. This guide provides a foundational resource of NMR, IR, and MS data, coupled with practical experimental protocols and visualizations of their key chemical transformations. The presented data and methodologies will aid in the efficient and accurate characterization of these important chiral building blocks, facilitating the development of novel synthetic routes to valuable chiral amines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An advance on exploring N-tert-butanesulfinyl imines in asymmetric synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 9. Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of Primary Amines Using (R)-tert-Butylsulfinamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral primary amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral catalysts. The development of robust and highly stereoselective methods for their preparation is a cornerstone of modern organic synthesis. The use of (R)-tert-butylsulfinamide, often referred to as Ellman's auxiliary, provides a powerful and versatile strategy for the asymmetric synthesis of a wide array of enantioenriched primary amines.[1][2]
This methodology relies on a three-step sequence:
-
Condensation: Formation of an N-tert-butanesulfinyl imine from the corresponding aldehyde or ketone.
-
Diastereoselective Addition: Nucleophilic addition to the C=N bond of the sulfinyl imine, which proceeds with high stereocontrol directed by the chiral sulfinyl group.
-
Deprotection: Mild acidic cleavage of the N-S bond to release the desired chiral primary amine.
The key advantages of this approach include the high yields and diastereoselectivities achieved, the broad substrate scope, the stability of the sulfinyl imine intermediates, and the straightforward removal of the chiral auxiliary, which can also be recycled.[2][3][4][5][6]
Experimental Protocols
The condensation of (R)-tert-butylsulfinamide with carbonyl compounds is the crucial first step. Titanium(IV) ethoxide is a highly effective reagent for both aldehydes and sterically hindered ketones.[7][8] For less demanding aldehydes, copper(II) sulfate (B86663) can also be used.[7][8]
A. General Procedure for Aldehyde Condensation using CuSO₄
-
To a flask containing a stir bar, add (R)-tert-butylsulfinamide (1.0 equiv) and anhydrous dichloromethane (B109758) (DCM).
-
Add the aldehyde (1.1 equiv) to the solution.
-
Add anhydrous copper(II) sulfate (2.0 equiv) to the stirred solution.
-
Stir the resulting suspension at room temperature for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
Filter the reaction mixture through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can often be used without further purification. If necessary, purify by flash chromatography.
B. General Procedure for Ketone Condensation using Ti(OEt)₄
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butylsulfinamide (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).
-
Add the ketone (1.1 equiv) to the solution.
-
Add titanium(IV) ethoxide (2.0 equiv) via syringe.
-
Heat the mixture to 60-75 °C and stir for 5-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl ketimine. Purify by flash chromatography if needed.
Table 1: Examples of N-tert-Butanesulfinyl Imine Synthesis
| Carbonyl Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | CuSO₄ | CH₂Cl₂, 23 °C, 12h | 91% | [7] |
| Isobutyraldehyde | CuSO₄ | CH₂Cl₂, 23 °C, 12h | 90% | [7] |
| Pivaldehyde | Ti(OEt)₄ | THF, 23 °C, 3h | 82% | [7] |
| Acetophenone | Ti(OEt)₄ | THF, 60 °C, 5h | 91% | [8] |
| 2-Hexanone | Ti(OEt)₄ | THF, 60 °C, 12h | 88% (5:1 E/Z) |[8] |
The addition of organometallic reagents to N-tert-butanesulfinyl imines is a highly diastereoselective process that sets the crucial stereocenter. The stereochemical outcome is dictated by a chair-like, six-membered transition state involving coordination of the magnesium atom to both the imine nitrogen and the sulfinyl oxygen.[7]
General Procedure for Grignard Addition:
-
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (THF or CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the specified temperature (typically -78 °C or -48 °C).
-
Add the Grignard reagent (e.g., MeMgBr, PhMgBr; 1.2-2.0 equiv) dropwise via syringe over 10-15 minutes.
-
Stir the reaction at this temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-sulfinyl amine adduct by flash chromatography.
Table 2: Examples of Diastereoselective Grignard Additions to Aldimines
| Aldimine (R) | Grignard (R') | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Ph | MeMgBr | CH₂Cl₂, -48 °C | 94% | 98:2 |
| Ph | EtMgBr | CH₂Cl₂, -48 °C | 98% | 98:2 |
| i-Pr | MeMgBr | CH₂Cl₂, -48 °C | 80% | 97:3 |
| i-Pr | PhMgBr | THF, -78 °C | 89% | 96:4 |
For the synthesis of α-branched amines from ketones, a one-pot condensation and reduction procedure is highly efficient.[9] Ti(OEt)₄ serves first as a Lewis acid for the imine formation and subsequently enhances the rate and diastereoselectivity of the NaBH₄ reduction.[9]
General One-Pot Procedure for Reductive Amination of Ketones:
-
Follow steps 1-4 of Protocol 1B for the formation of the N-tert-butanesulfinyl ketimine.
-
After confirming imine formation by TLC, cool the reaction mixture to -48 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 equiv) in anhydrous THF and cool it to -48 °C.
-
Slowly add the ketimine solution to the NaBH₄ solution via cannula.
-
Stir the reaction at -48 °C for 3-6 hours.
-
Quench the reaction by adding methanol (B129727), followed by saturated aqueous NH₄Cl.
-
Follow workup steps 6-9 from Protocol 2 to isolate and purify the product.
Table 3: Examples of One-Pot Reductive Amination of Ketones
| Ketone | Conditions | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Acetophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 78% | 96:4 |
| 4-Methoxyacetophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 86% | 97:3 |
| Propiophenone | Ti(OEt)₄, NaBH₄, THF, -48 °C | 83% | 91:9 |
| Isopropyl butyl ketone | Ti(OEt)₄ (3 eq), NaBH₄, THF, -20 °C | 77% | 92:8 |
(Data sourced from reference[9])
The final step is the removal of the chiral auxiliary under mild acidic conditions to yield the primary amine, typically as a stable hydrochloride salt.[5][7]
General Procedure for N-S Bond Cleavage:
-
Dissolve the purified N-tert-butanesulfinyl amine adduct (1.0 equiv) in methanol or cyclopentyl methyl ether (CPME).
-
Add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane (B91453) or HCl in diethyl ether, 2.0-3.0 equiv).
-
Stir the solution at room temperature for 0.5-1 hour.
-
Concentrate the mixture under reduced pressure.
-
The resulting primary amine hydrochloride salt can often be isolated by filtration or by trituration with diethyl ether to induce precipitation.[5][7]
Note on Recycling: The tert-butylsulfinyl group is converted to tert-butylsulfinyl chloride during the cleavage. This can be recovered and converted back to enantiopure (R)-tert-butylsulfinamide, making the process more atom-economical for large-scale applications.[4][5][10][11][12]
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lib.ysu.am [lib.ysu.am]
- 10. researchgate.net [researchgate.net]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Notes and Protocols: Condensation of Aldehydes with Ellman's Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the condensation of aldehydes with Ellman's auxiliary, tert-butanesulfinamide, a cornerstone reaction in the asymmetric synthesis of chiral amines. The resulting N-tert-butanesulfinyl imines are versatile intermediates for the stereoselective addition of a wide range of nucleophiles.[1][2][3]
Introduction
The use of enantiopure tert-butanesulfinamide as a chiral auxiliary, pioneered by Ellman, has become a widespread and reliable method for the asymmetric synthesis of amines.[1][4] The initial and crucial step in this methodology is the condensation of the sulfinamide with an aldehyde to form a chiral N-tert-butanesulfinyl imine (sulfinimine). This reaction proceeds under mild conditions to afford the sulfinimines in high yields.[1] The chiral sulfinyl group effectively directs subsequent nucleophilic additions to the imine carbon, leading to high diastereoselectivity.[1][3] The auxiliary can then be readily cleaved under mild acidic conditions to provide the desired chiral primary amine.[1][5]
This protocol outlines various methods for the condensation reaction, accommodating a range of aldehyde substrates. The choice of Lewis acid promoter is critical and depends on the reactivity of the aldehyde.
Reaction Mechanism and Stereochemical Model
The condensation of tert-butanesulfinamide with an aldehyde is a dehydration reaction that forms the corresponding N-tert-butanesulfinyl aldimine. The reaction is typically facilitated by a Lewis acid that acts as a dehydrating agent. The stereochemical outcome of subsequent nucleophilic additions to the resulting sulfinimine is often rationalized by a chair-like transition state model where the nucleophile attacks from the less sterically hindered face, opposite the bulky tert-butyl group.
Experimental Protocols
Several effective protocols have been developed for the condensation of aldehydes with tert-butanesulfinamide, primarily differing in the choice of the Lewis acidic dehydrating agent.
Protocol 1: Magnesium Sulfate (MgSO₄) Mediated Condensation
This is the originally reported method and is effective for many aldehydes, though it often requires a significant excess of the aldehyde.[6]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde (2-3 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO₄, 5 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS, 0.05 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of tert-butanesulfinamide in CH₂Cl₂ are added the aldehyde, anhydrous MgSO₄, and PPTS.
-
The reaction mixture is stirred at room temperature (23 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the solid drying agent.
-
The filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which can be purified by chromatography if necessary.
Protocol 2: Copper(II) Sulfate (CuSO₄) Mediated Condensation
This method is more efficient than the MgSO₄ protocol, requiring only a slight excess of the aldehyde and providing high yields.[6][7]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde (1.1 equivalents)
-
Anhydrous Copper(II) Sulfate (CuSO₄, 2 equivalents)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a suspension of CuSO₄ in CH₂Cl₂ are added tert-butanesulfinamide and the aldehyde.
-
The mixture is stirred at room temperature (23 °C).
-
Reaction progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated in vacuo to yield the N-tert-butanesulfinyl imine.
Protocol 3: Titanium(IV) Ethoxide (Ti(OEt)₄) Mediated Condensation
For highly unreactive or sterically hindered aldehydes, Ti(OEt)₄ is the reagent of choice, leading to smooth condensation.[6][7]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde (1.1 equivalents)
-
Titanium(IV) Ethoxide (Ti(OEt)₄, 2 equivalents)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of tert-butanesulfinamide in THF are added the aldehyde and Ti(OEt)₄.
-
The reaction is stirred at room temperature (23 °C).
-
Reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is worked up.
-
The crude product is purified by chromatography.
Data Presentation
The following tables summarize the yields of N-tert-butanesulfinyl imines obtained from the condensation of tert-butanesulfinamide with various aldehydes using different protocols.
Table 1: MgSO₄-Mediated Condensation of Aldehydes [6]
| Aldehyde (R Group) | Yield (%) |
| Phenyl (Ph) | 91 |
| Ethyl (Et) | 96 |
| Isopropyl (i-Pr) | 90 |
Table 2: CuSO₄-Mediated Condensation of Aldehydes [6]
| Aldehyde (R Group) | Yield (%) |
| Phenyl (Ph) | 91 |
| Isopropyl (i-Pr) | 90 |
| 4-Methoxyphenyl | 85 |
Table 3: Ti(OEt)₄-Mediated Condensation of Aldehydes [6]
| Aldehyde (R Group) | Yield (%) |
| Ethyl (Et) | 100 |
| tert-Butyl (t-Bu) | 82 |
| 3-Pyridyl | 100 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the condensation of an aldehyde with Ellman's auxiliary.
Caption: General workflow for the synthesis of N-tert-butanesulfinyl imines.
Logical Relationship of the Reaction
The diagram below outlines the key steps and logical progression of the condensation reaction.
Caption: Logical steps in the condensation of Ellman's auxiliary with an aldehyde.
Conclusion
The condensation of aldehydes with Ellman's auxiliary is a robust and highly efficient method for the synthesis of chiral N-tert-butanesulfinyl imines. The choice of an appropriate Lewis acid promoter allows for the successful conversion of a wide array of aldehyde substrates into valuable intermediates for asymmetric amine synthesis. The protocols provided herein are well-established and have been widely adopted in both academic and industrial research settings.
References
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-(+)-tert-Butylsulfinamide from Di-tert-butyl Disulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-(+)-tert-Butylsulfinamide, also known as Ellman's auxiliary, is a versatile and widely used chiral reagent in asymmetric synthesis, particularly for the preparation of chiral amines.[1][2] Chiral amines are critical components in numerous pharmaceutical compounds and natural products. This document provides detailed protocols for the large-scale synthesis of enantiomerically pure this compound starting from the inexpensive feedstock, di-tert-butyl disulfide. The methodology, pioneered by Jonathan A. Ellman and coworkers, involves a two-step process: the catalytic asymmetric oxidation of di-tert-butyl disulfide followed by the cleavage of the resulting thiosulfinate with lithium amide.[2][3] An improved procedure suitable for kilogram-scale production has been developed to overcome initial scalability challenges by utilizing homogeneous reaction conditions.[3][4][5]
Overall Synthetic Strategy
The synthesis proceeds in two key steps:
-
Asymmetric Oxidation: Di-tert-butyl disulfide is oxidized enantioselectively to (R)-tert-butyl tert-butanethiosulfinate using a chiral catalyst.
-
Amination: The sulfur-sulfur bond of the thiosulfinate is cleaved by lithium amide to afford this compound with inversion of configuration at the sulfur atom.
A visual representation of this workflow is provided below.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the large-scale synthesis.
| Step | Product | Catalyst Loading (mol %) | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
| 1. Asymmetric Oxidation | (R)-tert-Butyl tert-butanethiosulfinate | 0.25 | 30% H₂O₂ | Acetone (B3395972) | ≥92% | 91% | [6] |
| 2. Amination & Purification | This compound | - | - | Liquid NH₃/THF | 70-75% (overall) | >99% (after crystallization) | [6][7] |
Experimental Protocols
Materials and Equipment:
-
Di-tert-butyl disulfide
-
(1S,2R)-(-)-cis-1-Amino-2-indanol
-
3,5-Di-tert-butyl salicylaldehyde (B1680747)
-
Vanadyl bis-acetylacetonate (VO(acac)₂)
-
30% Aqueous hydrogen peroxide
-
Anhydrous ammonia (B1221849)
-
Lithium wire
-
Ferric nitrate (B79036) nonahydrate (catalyst for LiNH₂ formation)
-
Acetone, Ethanol (B145695), Dichloromethane (B109758), Hexanes, Tetrahydrofuran (THF)
-
Large three-neck round-bottom flask with overhead stirrer
-
Syringe pumps
-
Standard glassware for extraction and crystallization
Protocol 1: Preparation of the Chiral Ligand
This protocol describes the synthesis of the Schiff base ligand derived from (1S,2R)-(-)-cis-1-amino-2-indanol, which is crucial for the asymmetric oxidation.
Procedure:
-
To a round-bottomed flask, add (1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) and 3,5-di-tert-butyl salicylaldehyde (1.0 eq).[7]
-
Add absolute ethanol to the flask.
-
Stir the resulting yellow mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[7]
-
Remove the solvent under reduced pressure to yield a yellow oil.
-
Dissolve the oil in dichloromethane and remove the solvent again under reduced pressure. Repeat this step.
-
Dry the resulting solid under vacuum to obtain the chiral ligand as a yellow powder (typically ~98% yield), which can be used without further purification.[7]
Protocol 2: Large-Scale Asymmetric Oxidation of Di-tert-butyl Disulfide
This protocol details the key enantioselective oxidation step.
Procedure:
-
In a large three-neck round-bottomed flask equipped with an overhead stirrer, add the chiral ligand from Protocol 1 (0.005 eq) and vanadyl bis-acetylacetonate (0.005 eq).[7]
-
Add acetone (approx. 1.4 L per mole of disulfide) and stir the dark green mixture vigorously for 30 minutes, open to the air.[7]
-
Add di-tert-butyl disulfide (1.0 eq) to the flask and cool the mixture to 0 °C in an ice bath.[7]
-
Slowly add 30% aqueous hydrogen peroxide (1.1 eq) over 20 hours using syringe pumps, maintaining vigorous stirring. The reaction mixture will turn from dark green to purple.[7]
-
After the addition is complete, continue stirring at 0 °C for an additional 12 hours.
-
Transfer the reaction mixture to a separatory funnel and add water and hexanes.
-
Separate the layers and extract the aqueous layer with hexanes.
-
Combine the organic layers, wash with water and then with saturated aqueous sodium thiosulfate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl tert-butanethiosulfinate. This product is often used in the next step without further purification.
Protocol 3: Synthesis of this compound
This protocol describes the final step to produce the target compound.
Procedure:
-
Preparation of Lithium Amide: In a flask equipped for low-temperature reactions, condense anhydrous ammonia at -78 °C. Add a catalytic amount of ferric nitrate nonahydrate. Slowly add small pieces of lithium wire (1.1 eq relative to the thiosulfinate) until a persistent blue color is observed, then continue adding the remaining lithium. The color will change to gray upon formation of lithium amide.
-
Amination Reaction: Slowly add a solution of the crude (R)-tert-butyl tert-butanethiosulfinate (1.0 eq) in anhydrous THF to the lithium amide suspension at -78 °C.[6][8]
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride.[8]
-
Allow the mixture to warm to room temperature, allowing the ammonia to evaporate in a well-ventilated fume hood.
-
Add water and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[7]
-
Purification: Recrystallize the crude product from boiling hexanes. Cool the solution slowly to room temperature with rapid stirring to induce crystallization.[7]
-
Collect the crystals by suction filtration, wash with cold hexanes, and dry under vacuum to afford enantiomerically pure this compound as a white solid.[7]
Mechanism of Asymmetric Oxidation
The enantioselectivity of the oxidation is controlled by the chiral vanadium complex. The di-tert-butyl disulfide coordinates to the vanadium center, and the peroxide then delivers an oxygen atom to one of the sulfur atoms in a stereocontrolled manner, dictated by the chiral ligand.
Safety Precautions
-
Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Ammonia: Toxic and corrosive. Work in a well-ventilated fume hood. Condense at low temperatures with caution.
-
Lithium Metal: Reacts violently with water. Handle under an inert atmosphere.
-
Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.
This detailed guide provides the necessary information for the successful large-scale synthesis of this compound, a key chiral auxiliary for modern organic synthesis.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of tert-Butanesulfinamide_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Chiral α-Branched Amines using Ellman's Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a significant majority of pharmaceutical agents contain at least one stereogenic amine center.[1] Among the various methodologies developed, the use of Ellman's reagent, tert-butanesulfinamide, has emerged as a robust and widely adopted strategy for the asymmetric synthesis of α-branched primary amines.[1][2][3] This chiral auxiliary offers high levels of stereocontrol, operational simplicity, and broad substrate scope, making it an invaluable tool for accessing a diverse range of chiral amine building blocks.
The general approach involves the condensation of tert-butanesulfinamide with a prochiral aldehyde or ketone to form an N-tert-butanesulfinyl imine. The chiral sulfinyl group then directs the diastereoselective addition of a nucleophile to the imine carbon. Subsequent removal of the auxiliary under mild acidic conditions affords the desired chiral primary amine with high enantiopurity.[3][4] This methodology has been successfully applied to the synthesis of numerous complex molecules and approved drugs.[1][5]
General Reaction Scheme & Mechanism
The overall transformation can be summarized in three key steps:
-
Formation of N-tert-butanesulfinyl Imine: Condensation of an aldehyde or ketone with (R)- or (S)-tert-butanesulfinamide.
-
Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the imine.
-
Deprotection: Acid-mediated cleavage of the N-S bond to yield the free chiral amine.
The high diastereoselectivity observed in the nucleophilic addition step is generally attributed to a Zimmerman-Traxler-type six-membered ring transition state, where the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group.[6] This chelation model effectively shields one face of the imine, directing the nucleophile to the opposite face.
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
The Strategic Application of (R)-tert-Butylsulfinamide in the Total Synthesis of Complex Natural Products
For Immediate Release
[City, State] – [Date] – The chiral auxiliary, (R)-tert-butylsulfinamide, often referred to as Ellman's auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, enabling the stereocontrolled construction of chiral amines. Its widespread application in the total synthesis of intricate natural products has streamlined synthetic routes and provided access to enantiomerically pure bioactive molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic implementation of (R)-tert-butylsulfinamide in the synthesis of natural products, highlighting its role in key bond-forming reactions that set crucial stereocenters.
Introduction
(R)-tert-Butylsulfinamide serves as a versatile chiral ammonia (B1221849) equivalent. Its utility stems from its ability to readily condense with aldehydes and ketones to form stable N-sulfinyl imines. These imines act as powerful electrophiles, undergoing diastereoselective nucleophilic addition. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face with a high degree of stereocontrol. The resulting sulfinamide can be easily cleaved under mild acidic conditions to reveal the desired primary amine without racemization. This methodology has been pivotal in the synthesis of numerous alkaloids and other nitrogen-containing natural products.
Core Application: Asymmetric Synthesis of Chiral Amines
The primary application of (R)-tert-butylsulfinamide in natural product total synthesis is the asymmetric synthesis of chiral amines, which are key structural motifs or crucial intermediates. The general workflow for this transformation is depicted below.
Caption: General workflow for the synthesis of chiral amines using (R)-tert-butylsulfinamide.
Mechanism of Stereochemical Induction
The high diastereoselectivity observed in nucleophilic additions to N-tert-butylsulfinyl imines is attributed to a six-membered, chair-like transition state. The sulfinyl group coordinates to the metal cation of the nucleophilic reagent, positioning the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance. This arrangement leaves one face of the C=N double bond sterically accessible for the nucleophile to attack.
Caption: Key features of the stereochemical induction model.
Applications in Total Synthesis: Selected Examples
The versatility of (R)-tert-butylsulfinamide is demonstrated in the total syntheses of a diverse range of natural products. The following table summarizes key applications and the corresponding quantitative data for the crucial stereochemistry-defining steps.
| Natural Product | Key Transformation | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
| (+)-Nocardioazine B | Diastereoselective addition to an indole-derived N-sulfinyl imine | Indolyl Grignard reagent | 85 | >95:5 |
| (-)-Pelletierine | Decarboxylative Mannich reaction with an N-sulfinyl aldimine | Malonic acid half thioester | 78 | 94:6 |
| (+)-7-Deoxypancratistatin | Palladium-catalyzed diastereoselective cinnamylation | Cinnamyl acetate | 91 | >99:1 |
Detailed Experimental Protocols
The following are representative protocols for the key transformations involving (R)-tert-butylsulfinamide. Note that specific conditions may vary depending on the substrate.
Protocol 1: General Procedure for the Formation of N-tert-Butylsulfinyl Imines
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
(R)-tert-butylsulfinamide (1.05 equiv)
-
Anhydrous copper(II) sulfate (B86663) (2.0 equiv) or Titanium(IV) ethoxide (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of the aldehyde or ketone in anhydrous DCM, add (R)-tert-butylsulfinamide followed by anhydrous copper(II) sulfate.
-
Stir the resulting suspension at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butylsulfinyl imine, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Diastereoselective Addition of a Grignard Reagent
Materials:
-
N-tert-Butylsulfinyl imine (1.0 equiv)
-
Grignard reagent (e.g., 3 M solution in THF, 1.5 equiv)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
Dissolve the N-tert-butylsulfinyl imine in the anhydrous solvent and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the Grignard reagent to the cooled solution via syringe.
-
Stir the reaction mixture at -78 °C for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify the product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Cleavage of the Sulfinyl Group
Materials:
-
N-tert-Butylsulfinamide adduct (1.0 equiv)
-
Hydrochloric acid (e.g., 4 N solution in dioxane or methanol)
-
Methanol (B129727) or diethyl ether
Procedure:
-
Dissolve the sulfinamide adduct in methanol or diethyl ether.
-
Add the hydrochloric acid solution and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated or the free amine can be obtained by basification with an appropriate base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.
Case Study: Key Step in the Total Synthesis of (+)-7-Deoxypancratistatin
The total synthesis of the antitumor natural product (+)-7-deoxypancratistatin by Ghorai and coworkers features a highly diastereoselective palladium-catalyzed cinnamylation of an N-tert-butylsulfinyl imine. This key step establishes the stereochemistry at the C-1 position of the natural product's precursor.
Caption: Key palladium-catalyzed cinnamylation in the total synthesis of (+)-7-deoxypancratistatin.
Conclusion
(R)-tert-Butylsulfinamide has proven to be an invaluable tool in the asymmetric synthesis of natural products. Its reliability, high stereochemical control, and the ease of removal of the auxiliary group have made it a favored choice for the introduction of chiral amine functionalities. The protocols and data presented herein provide a foundational guide for the application of this powerful chiral auxiliary in the challenging endeavor of natural product total synthesis, with significant implications for the fields of medicinal chemistry and drug discovery.
Application Notes and Protocols: Cleavage of the N-tert-Butanesulfinyl Group with HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-tert-butanesulfinyl group, pioneered by Ellman, is a widely utilized chiral auxiliary in the asymmetric synthesis of amines.[1][2][3] Its utility stems from its ability to direct stereoselective nucleophilic additions to imines and its straightforward removal under acidic conditions.[4][5][6] This document provides detailed protocols for the acidic cleavage of the N-tert-butanesulfinyl group using hydrochloric acid (HCl), a critical final step in many synthetic routes to chiral amines. The protocols described herein are robust, high-yielding, and have been successfully applied on both laboratory and industrial scales.[3][7]
Mechanism of Cleavage
The cleavage of an N-tert-butanesulfinyl-protected amine with HCl proceeds through the protonation of the sulfinamide nitrogen, followed by nucleophilic attack of the chloride ion at the sulfur atom. This results in the formation of the desired amine hydrochloride salt and tert-butanesulfinyl chloride as a byproduct. The amine hydrochloride often precipitates from the reaction mixture, allowing for simple isolation by filtration.[7][8][9]
Experimental Protocols
This section details two common protocols for the cleavage of the N-tert-butanesulfinyl group using HCl in different solvent systems.
Protocol 1: Cleavage in Cyclopentyl Methyl Ether (CPME)
This protocol is advantageous due to the low solubility of the resulting amine hydrochloride in CPME, facilitating its isolation.[7][10]
Materials:
-
N-tert-butanesulfinyl-protected amine
-
Cyclopentyl methyl ether (CPME)
-
Hydrochloric acid solution in CPME (e.g., 3.74 M)
-
Anhydrous diethyl ether or CPME for washing
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve the N-tert-butanesulfinyl-protected amine in CPME.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a slight excess (approximately 2.05 equivalents) of a standardized solution of HCl in CPME to the stirred solution.[7]
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
The amine hydrochloride salt will typically precipitate as a white solid.
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the collected solid with cold CPME or diethyl ether to remove any residual byproducts.
-
Dry the amine hydrochloride salt under vacuum.
Protocol 2: Cleavage in Dioxane or Methanol
This protocol utilizes a commercially available solution of HCl in dioxane, which is a common laboratory reagent.
Materials:
-
N-tert-butanesulfinyl-protected amine
-
Anhydrous 1,4-dioxane (B91453) or methanol
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether for washing
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve the N-tert-butanesulfinyl-protected amine in a minimal amount of anhydrous 1,4-dioxane or methanol.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 2-4 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 4 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the amine hydrochloride salt may precipitate. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Collect the solid product by filtration.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under vacuum.
Data Presentation
The following table summarizes typical reaction conditions and yields for the HCl-mediated cleavage of N-tert-butanesulfinyl amines, based on literature data.
| Substrate Type | Solvent | HCl Equivalents | Temperature | Time | Yield of Amine HCl Salt | Reference |
| Tertiary Carbinamine | CPME | 2.05 | 0 °C to RT | 2 hours | >98% | [7] |
| General Amino Acids/Peptides | Dioxane | ~4 M solution | RT | 30 min | High | [11] |
| Benzylamine Derivative | CPME | 2.05 | RT | 1 hour | Quantitative | [7] |
Work-up and Purification
A key advantage of this deprotection method is the straightforward isolation of the product. The amine hydrochloride salt is often obtained in high purity directly upon filtration.[7][8] If further purification is necessary, recrystallization from a suitable solvent system can be performed. To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extracted into an organic solvent. It is crucial to separate the amine hydrochloride salt from the tert-butanesulfinyl chloride byproduct before basification to prevent the reformation of the starting material.[9]
Mandatory Visualizations
Logical Relationship of the Cleavage Reaction
Caption: Mechanism of N-tert-butanesulfinyl group cleavage with HCl.
Experimental Workflow for Asymmetric Amine Synthesis
Caption: General workflow for asymmetric amine synthesis.
Recycling of the Chiral Auxiliary
A significant advantage of this methodology is the potential to recycle the tert-butanesulfinyl group. The tert-butanesulfinyl chloride generated as a byproduct can be converted back to tert-butanesulfinamide in high yield (up to 97%) by treatment with aqueous ammonia.[7][8][10] This recycling process enhances the cost-effectiveness and sustainability of the overall synthetic route.
Safety Considerations
-
Hydrochloric acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are required to prevent unwanted side reactions.
-
Inert atmosphere techniques are recommended, especially during the filtration of the air-sensitive tert-butanesulfinyl chloride if recycling is intended.
References
- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 2. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. Asymmetric Synthesis of Amines with tert-Butanesulfinamide and Its Application [jstage.jst.go.jp]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Titanium(IV) Ethoxide for the Synthesis of N-tert-Butanesulfinyl Ketimines
Introduction
N-tert-butanesulfinyl ketimines are crucial intermediates in modern asymmetric synthesis, particularly for the preparation of chiral amines, which are prevalent in pharmaceuticals and natural products.[1][2] The condensation of ketones with enantiopure tert-butanesulfinamide presents a direct and efficient route to these valuable building blocks. Titanium(IV) ethoxide (Ti(OEt)4) has emerged as a superior reagent for mediating this transformation, offering significant advantages over other methods.[3]
Mechanism of Action and Advantages of Ti(OEt)4
The synthesis of N-tert-butanesulfinyl ketimines involves the condensation of a ketone with tert-butanesulfinamide. This reaction requires the removal of water to drive the equilibrium towards the product. Ti(OEt)4 serves a dual role in this process:
-
Lewis Acid Catalyst: The titanium center acts as a Lewis acid, activating the ketone carbonyl group towards nucleophilic attack by the nitrogen atom of the tert-butanesulfinamide.
-
Dehydrating Agent: Ti(OEt)4 effectively scavenges the water produced during the reaction, preventing the reverse reaction (hydrolysis of the ketimine) and ensuring high conversion.[4]
The use of Ti(OEt)4 is particularly advantageous for the synthesis of ketimines, which are generally less reactive than aldimines.[5][6] It has been shown to be effective for a wide array of ketones, including sterically hindered and electronically diverse substrates.[5][7] For particularly challenging or hindered ketones, procedural modifications such as the removal of ethanol (B145695) byproduct under vacuum or a nitrogen flow can dramatically increase the reaction rate and yield.[7] While other Lewis acids like CuSO4 or MgSO4 can be used for aldehydes, Ti(OEt)4 is often the reagent of choice for the more challenging synthesis of ketimines.[3][5]
Applications in Drug Development
The chiral N-tert-butanesulfinyl ketimines synthesized using this method are versatile intermediates. The sulfinyl group acts as a powerful chiral auxiliary, directing stereoselective nucleophilic additions to the C=N bond. Subsequent acidic cleavage of the sulfinyl group provides access to a wide variety of enantioenriched primary amines.[2] This methodology has been applied to the synthesis of numerous biologically active molecules and complex natural products.[1][8] The one-pot procedure, where the ketimine is generated in situ and then immediately reduced, provides a streamlined approach to chiral amines with high diastereoselectivity.[4]
Quantitative Data Summary
The following table summarizes the reaction outcomes for the Ti(OEt)4-mediated synthesis of N-tert-butanesulfinyl ketimines from various ketones.
| Entry | Ketone | Ti(OEt)4 (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | 2.0 | THF | 70 | 12 | 91 | [5] |
| 2 | Propiophenone | 2.0 | THF | 70 | 12 | 89 | [5] |
| 3 | 2-Hexanone | 2.0 | THF | 70 | 18 | 85 | [5] |
| 4 | 3-Pentanone | 2.0 | THF | 70 | 18 | 88 | [5] |
| 5 | Isobutyl methyl ketone | 2.0 | THF | 70 | 18 | 86 | [5] |
| 6 | Cyclohexanone | 2.0 | THF | 70 | 12 | 90 | [5] |
| 7 | 4-Acetylbenzonitrile | 2.0 | THF | Reflux | N/A | 82 (of reduced amine) | [4] |
| 8 | Isopropyl butyl ketone | 3.0 | THF | N/A | 5 | 77 (of reduced amine) | [4] |
Note: Yields for entries 7 and 8 are for the subsequent one-pot reduction product, but demonstrate the successful in-situ formation of the ketimine.
Experimental Protocols
General Protocol for the Synthesis of N-tert-Butanesulfinyl Ketimines
This protocol is a general procedure adapted from the literature for the condensation of ketones with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)4.[5]
Materials:
-
Ketone (1.0 equiv)
-
(R)- or (S)-tert-butanesulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv), (R)- or (S)-tert-butanesulfinamide (1.05 equiv), and anhydrous THF (to make a 0.5 M solution with respect to the ketone).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add titanium(IV) ethoxide (2.0 equiv) dropwise to the solution via syringe.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. For most ketones, the reaction is complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an equal volume of ethyl acetate.
-
Carefully add brine to the stirred mixture and continue stirring vigorously for 10-15 minutes. This will precipitate titanium salts.
-
Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
The crude N-tert-butanesulfinyl ketimine can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol for Hindered Ketones
For sterically demanding ketones where the general protocol results in low conversion, the following modification can improve the outcome.[7]
Procedure Modification:
-
Follow steps 1-3 of the general protocol.
-
After the addition of Ti(OEt)4, connect the flask to a vacuum source (with a cold trap) or a gentle flow of nitrogen.
-
Heat the reaction mixture to 60-70 °C. The removal of ethanol and other volatile byproducts under reduced pressure or nitrogen flow drives the equilibrium towards the product.
-
Monitor the reaction as described in the general protocol and proceed with the workup (steps 6-12) upon completion.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib.ysu.am [lib.ysu.am]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Amines using tert-Butylsulfinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] Chiral fluorinated amines, in particular, are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The use of tert-butylsulfinamide, a versatile chiral auxiliary developed by Ellman, has become a cornerstone for the asymmetric synthesis of these valuable compounds.[3] This methodology offers high stereocontrol, a broad substrate scope, and operational simplicity, making it a powerful tool for medicinal chemists and process developers.[4]
These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of various classes of fluorinated amines—including monofluoromethylated, difluoromethylated, and trifluoromethylated amines—utilizing tert-butylsulfinamide. Two primary strategies are highlighted:
-
Strategy 1: Diastereoselective addition of nucleophiles to or reduction of fluorinated N-tert-butylsulfinyl imines.
-
Strategy 2: Asymmetric addition of fluorinated nucleophiles to non-fluorinated N-tert-butylsulfinyl imines.
Strategy 1: Synthesis via Fluorinated N-tert-Butylsulfinyl Imines
This strategy involves the initial condensation of a fluorinated aldehyde or ketone with enantiopure tert-butylsulfinamide to form a chiral N-tert-butylsulfinyl imine. Subsequent diastereoselective addition of a nucleophile or reduction of the imine bond establishes the new stereocenter with high fidelity. The chiral auxiliary is then readily cleaved under acidic conditions to yield the desired chiral fluorinated amine.
Logical Workflow for Strategy 1
Caption: General workflow for the synthesis of chiral fluorinated amines via fluorinated N-tert-butylsulfinyl imines.
Experimental Protocols
Protocol 1.1: General Procedure for the Synthesis of Fluorinated N-tert-Butylsulfinyl Imines
This protocol describes the condensation of a fluorinated ketone with (R)-tert-butylsulfinamide using titanium(IV) ethoxide.
Materials:
-
Fluorinated ketone (1.0 equiv)
-
(R)-tert-butylsulfinamide (1.2 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated ketone and anhydrous THF.
-
Add (R)-tert-butylsulfinamide to the solution.
-
Add Ti(OEt)₄ dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours.[5]
-
Upon completion, cool the reaction to room temperature and add an equal volume of brine with vigorous stirring for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-tert-butylsulfinyl imine is often used in the next step without further purification. If necessary, purification can be achieved by silica (B1680970) gel chromatography using a hexanes/EtOAc gradient.[5]
Protocol 1.2: Diastereoselective Reduction of a Trifluoromethyl N-tert-Butylsulfinyl Ketimine
This protocol details the reduction of a chiral trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimine to the corresponding allylic amine. The choice of reducing agent can afford either diastereomer.[1]
Materials:
-
Trifluoromethyl α,β-unsaturated N-tert-butylsulfinyl ketimine (1.0 equiv)
-
L-Selectride® (1.0 M in THF, 1.5 equiv) OR Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for L-Selectride Reduction (anti-diastereomer):
-
Dissolve the ketimine in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add L-Selectride® solution dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt. Stir vigorously until the layers separate.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Procedure for DIBAL-H Reduction (syn-diastereomer):
-
Follow the same procedure as for L-Selectride, substituting DIBAL-H as the reducing agent.
Protocol 1.3: Cleavage of the tert-Butylsulfinyl Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the primary amine hydrochloride salt.
Materials:
-
N-tert-Butylsulfinyl-protected fluorinated amine (1.0 equiv)
-
4 M HCl in 1,4-dioxane (B91453) or Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the sulfinamide in a minimal amount of methanol or diethyl ether.
-
Add the 4 M HCl solution (typically 3-5 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The amine hydrochloride salt often precipitates from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to afford the pure amine hydrochloride.[6]
Quantitative Data for Strategy 1
Table 1: Diastereoselective Reduction of Trifluoromethyl α,β-Unsaturated N-tert-Butylsulfinyl Ketimines [1]
| Entry | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | DIBAL-H | syn | >99:1 | 92 |
| 2 | L-Selectride | anti | 1:99 | 95 |
Table 2: Diastereoselective Addition of Grignard Reagents to Trifluoromethyl N-tert-Butylsulfinyl Imines [1]
| Entry | Grignard Reagent (RMgX) | Solvent | Product dr [(SS,S):(SS,R)] | Yield (%) |
| 1 | PhMgBr | CH₂Cl₂ | 22:1 | 77 |
| 2 | 4-MeO-C₆H₄MgBr | CH₂Cl₂ | 11:1 | 81 |
| 3 | 2-ThienylMgBr | CH₂Cl₂ | 5:1 | 98 |
| 4 | VinylMgBr | CH₂Cl₂ | >30:1 | 74 |
| 5 | AllylMgBr | CH₂Cl₂ | 6:1 | 98 |
| 6 | AllylMgBr | THF | 3.5:1 | 97 |
Strategy 2: Synthesis via Fluorinated Nucleophiles
Logical Workflow for Strategy 2
Caption: General workflow for the synthesis of chiral fluorinated amines via addition of fluorinated nucleophiles.
Experimental Protocols
Protocol 2.1: Nucleophilic Trifluoromethylation of an N-tert-Butylsulfinyl Imine with TMSCF₃
This protocol describes the addition of the Ruppert-Prakash reagent (TMSCF₃) to a chiral imine, activated by a fluoride (B91410) source.[1][7]
Materials:
-
N-tert-Butylsulfinyl imine (1.0 equiv)
-
(Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, 1.5 equiv)
-
Tetrabutylammonium triphenyldifluorosilicate (TBAT, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-tert-butylsulfinyl imine and TBAT.
-
Dissolve the solids in anhydrous THF and cool the solution to -78 °C.
-
Slowly add TMSCF₃ to the stirred solution.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[1]
Protocol 2.2: Nucleophilic Monofluoromethylation with Fluoromethyl Phenyl Sulfone
This protocol details the synthesis of α-monofluoromethylamines via the addition of the anion of fluoromethyl phenyl sulfone.[4]
Materials:
-
N-tert-Butylsulfinyl aldimine (1.0 equiv)
-
Fluoromethyl phenyl sulfone (1.2 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve fluoromethyl phenyl sulfone in anhydrous THF and cool to -78 °C.
-
Slowly add LiHMDS solution and stir for 30 minutes at -78 °C to generate the anion.
-
In a separate flask, dissolve the N-tert-butylsulfinyl aldimine in anhydrous THF and cool to -78 °C.
-
Transfer the aldimine solution to the pre-formed anion solution via cannula.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography. The subsequent removal of the phenylsulfonyl group and the tert-butylsulfinyl group is required to obtain the free amine.
Quantitative Data for Strategy 2
Table 3: Nucleophilic Trifluoromethylation of N-tert-Butylsulfinyl Imines with TMSCF₃/TBAT [7]
| Entry | Imine Substrate (R group) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | >99:1 | 95 |
| 2 | C₆H₅ | 98:2 | 96 |
| 3 | 4-MeO-C₆H₄ | 97:3 | 98 |
| 4 | 2-Naphthyl | 98:2 | 94 |
| 5 | Cyclohexyl | 96:4 | 88 |
| 6 | n-Propyl | 95:5 | 85 |
Table 4: Asymmetric Synthesis of α,α-Difluoro-β-amino Esters via Reformatsky Reaction [2]
| Entry | Imine Substrate (R group) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | C₆H₅ | 95:5 | 70 |
| 2 | 4-MeO-C₆H₄ | 95:5 | 72 |
| 3 | 2-Thienyl | 80:20 | 65 |
| 4 | Cyclohexyl | 85:15 | 68 |
| 5 | i-Propyl | 80:20 | 55 |
Conclusion
The asymmetric synthesis of fluorinated amines using tert-butylsulfinamide is a robust and highly versatile methodology. The choice between the two primary strategies depends on the availability of the starting materials and the desired substitution pattern of the target amine. The protocols and data presented herein provide a solid foundation for researchers to apply this powerful tool in the synthesis of novel chiral fluorinated amines for applications in drug discovery and development. The high diastereoselectivities, good yields, and operational simplicity make this chemistry amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. lib.ysu.am [lib.ysu.am]
- 6. researchgate.net [researchgate.net]
- 7. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for the Preparation of Chiral Amino Acids Using Ellman's Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral α-amino acids is a cornerstone of modern organic and medicinal chemistry, given their prevalence as building blocks of peptides, proteins, and numerous pharmaceutical agents. A highly reliable and versatile method for achieving this is through the use of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. This chiral auxiliary serves as a recyclable source of chirality, enabling the diastereoselective synthesis of a wide array of α-amino acids with high enantiopurity.
This document provides detailed application notes and experimental protocols for the preparation of chiral amino acids utilizing Ellman's auxiliary. The methodology is primarily based on the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines derived from α-keto esters or other suitable carbonyl precursors.
Principle and Workflow
The general strategy for the synthesis of chiral α-amino acids using Ellman's auxiliary involves a three-step sequence:
-
Condensation: Reaction of the chiral tert-butanesulfinamide with an α-keto ester or a related carbonyl compound to form the corresponding N-tert-butanesulfinyl imine. This step proceeds with high yields and without racemization of the chiral sulfur center.
-
Diastereoselective Nucleophilic Addition: The key stereochemistry-defining step involves the addition of a nucleophile (e.g., Grignard reagents, organolithiums, or enolates) to the sulfinyl imine. The bulky tert-butyl group on the sulfinyl moiety effectively directs the incoming nucleophile to one face of the C=N double bond, leading to high diastereoselectivity.[1]
-
Deprotection (Cleavage of the Auxiliary): The final step involves the removal of the tert-butanesulfinyl group under mild acidic conditions to afford the desired chiral primary α-amino acid derivative. The auxiliary can often be recovered and recycled.[2][3]
Key Advantages of the Ellman's Auxiliary Method:
-
High Enantioselectivity: The method consistently delivers high diastereomeric and, consequently, enantiomeric excess for a broad range of substrates.
-
Broad Substrate Scope: A wide variety of nucleophiles and carbonyl compounds can be employed, allowing for the synthesis of diverse natural and unnatural α-amino acids.[4][5]
-
Reliability and Predictable Stereochemistry: The stereochemical outcome of the nucleophilic addition is generally predictable based on a chelated transition state model.[6]
-
Commercially Available Auxiliary: Both enantiomers of tert-butanesulfinamide are readily available.
-
Mild Reaction Conditions: The reactions are typically performed under standard laboratory conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of α-Amino Esters
This protocol outlines the synthesis of a chiral α-amino ester via the addition of a Grignard reagent to an N-tert-butanesulfinyl imino ester.
Step 1: Formation of the N-tert-Butanesulfinyl Imino Ester
-
To a solution of the α-keto ester (1.0 equiv) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) is added (R)- or (S)-tert-butanesulfinamide (1.05 equiv).
-
A dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄, 2.0 equiv) or copper(II) sulfate (CuSO₄, 1.5 equiv), is added to the mixture.[1]
-
The reaction mixture is stirred at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy (typically 12-24 hours).
-
Upon completion, the reaction mixture is filtered to remove the drying agent, and the solvent is removed under reduced pressure to yield the crude N-tert-butanesulfinyl imino ester, which can often be used in the next step without further purification.
Step 2: Diastereoselective Addition of a Grignard Reagent
-
The crude N-tert-butanesulfinyl imino ester from the previous step is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C or -48 °C).
-
The Grignard reagent (1.2-2.0 equiv) is added dropwise to the cooled solution.
-
The reaction is stirred at the low temperature for several hours until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product, a sulfinamide, can be purified by flash column chromatography on silica (B1680970) gel.
Step 3: Cleavage of the tert-Butanesulfinyl Auxiliary
-
The purified sulfinamide is dissolved in a suitable solvent, typically methanol (B129727) (MeOH) or diethyl ether.
-
A solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 4 M HCl in dioxane or gaseous HCl bubbled through the solution) is added.[7]
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
The solvent is removed under reduced pressure. The resulting solid is the hydrochloride salt of the α-amino ester.
-
The crude salt can be purified by recrystallization or precipitation. Neutralization with a base will yield the free α-amino ester.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of chiral amino acid derivatives using Ellman's auxiliary, as reported in the literature.
| Entry | Carbonyl Compound | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Ethyl glyoxylate | MeMgBr | Methyl 2-aminopropanoate derivative | 85 | >99:1 | [8] |
| 2 | Ethyl phenylglyoxylate | EtMgBr | Ethyl 2-amino-2-phenylbutanoate derivative | 92 | 98:2 | [1] |
| 3 | Ethyl pyruvate | PhMgBr | Ethyl 2-amino-2-phenylpropanoate derivative | 88 | 96:4 | [1] |
| 4 | N-tert-Butanesulfinyl imine of benzaldehyde | Reformatsky reagent from ethyl bromoacetate | β-amino ester | 75 | 95:5 | [5] |
| 5 | N-tert-Butanesulfinyl ketimine from acetophenone | LHMDS/TMSCl then addition to aldehyde | β-amino ketone derivative | 82 | >95:5 | [9] |
Visualizations
Reaction Mechanism
The stereochemical outcome of the nucleophilic addition is generally rationalized by a six-membered chair-like transition state, where the nucleophile attacks the imine carbon from the less sterically hindered face.
Caption: Proposed chelated transition state model for the diastereoselective nucleophilic addition.
Experimental Workflow
The overall experimental workflow for the synthesis of chiral amino acids using Ellman's auxiliary is a straightforward and robust process.
Caption: General experimental workflow for chiral amino acid synthesis.
Conclusion
The use of Ellman's auxiliary provides a powerful and practical method for the asymmetric synthesis of a wide range of chiral α-amino acids. The high stereoselectivity, broad applicability, and operational simplicity make this a valuable tool for researchers in both academic and industrial settings, particularly in the fields of drug discovery and development. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of this important synthetic methodology.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols: Diastereoselective Reduction of N-Sulfinyl Ketimines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective reduction of N-sulfinyl ketimines represents a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to valuable chiral primary amines. These amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and chiral catalysts. The N-sulfinyl group, particularly the N-tert-butanesulfinyl group introduced by Ellman, serves as an exceptionally effective chiral auxiliary. It activates the imine for nucleophilic attack, directs the stereochemical outcome of the reduction, and can be readily cleaved under mild acidic conditions to furnish the free amine.[1][2][3]
The stereoselectivity of the reduction can often be controlled by the choice of reducing agent, allowing for access to either diastereomer of the product from a single N-sulfinyl ketimine enantiomer.[4][5][6] This flexibility is crucial in drug discovery and development, where the stereochemistry of a molecule can profoundly impact its biological activity. This document provides detailed protocols for the synthesis and diastereoselective reduction of N-sulfinyl ketimines, along with data on the yields and diastereoselectivities achieved with various substrates and reducing agents.
General Reaction Scheme
The overall transformation involves two key steps: the condensation of a ketone with a chiral sulfinamide to form the N-sulfinyl ketimine, followed by its diastereoselective reduction to the corresponding sulfinamide. Subsequent removal of the sulfinyl group yields the chiral primary amine.
Caption: General workflow for the synthesis of chiral primary amines.
Data Presentation: Diastereoselective Reduction of N-Sulfinyl Ketimines
The choice of reducing agent is critical for controlling the diastereoselectivity of the reduction. Coordinating metal hydrides typically favor one diastereomer through a closed, chair-like transition state, while non-coordinating, sterically hindered reagents favor the opposite diastereomer via an open transition state.[4][7]
Table 1: Reduction of N-tert-Butanesulfinyl Ketimines with L-Selectride
| Entry | Ketone Substrate (R1, R2) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | Acetophenone (Ph, Me) | >99:1 | 95 | [8] |
| 2 | Propiophenone (Ph, Et) | >99:1 | 96 | |
| 3 | 2-Acetylnaphthalene | >99:1 | 94 | |
| 4 | 3-Methyl-2-butanone (i-Pr, Me) | 98:2 | 92 | |
| 5 | Cyclohexyl methyl ketone | 98:2 | 93 | [9] |
Table 2: Reversal of Diastereoselectivity using NaBH4
| Entry | Ketone Substrate (R1, R2) | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 1 | 3,4-Dihydronaphthalen-1(2H)-one | L-Selectride | 97:3 | 96 | [5][6] |
| 2 | 3,4-Dihydronaphthalen-1(2H)-one | NaBH4 | 3:97 | 99 | [5][6] |
| 3 | 1-Indanone | L-Selectride | 98:2 | 95 | [5][6] |
| 4 | 1-Indanone | NaBH4 | 2:98 | 99 | [5][6] |
| 5 | Acetophenone (Ph, Me) | L-Selectride | 96:4 | 98 | [5][6] |
| 6 | Acetophenone (Ph, Me) | NaBH4 | 11:89 | 99 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Ketimines
This protocol describes a general procedure for the condensation of a ketone with (R)-tert-butanesulfinamide.
Materials:
-
Ketone (1.0 equiv)
-
(R)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)4) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a round-bottom flask charged with the ketone and (R)-tert-butanesulfinamide, add anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add titanium(IV) ethoxide to the solution at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 5-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add an equal volume of brine with vigorous stirring for 15 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude N-tert-butanesulfinyl ketimine can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Reduction with L-Selectride
This protocol is suitable for obtaining the (S,R)-diastereomer of the resulting N-tert-butanesulfinyl amine when using an (R)-N-tert-butanesulfinyl ketimine.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Nitrogen-Containing Heterocycles via Sulfinimines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals. Among the myriad of synthetic strategies, the use of chiral sulfinimines, particularly N-tert-butanesulfinimines (Ellman's imines), has emerged as a robust and highly stereoselective method for the construction of these valuable motifs. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing nucleophilic additions to the imine carbon with high diastereoselectivity, and can be readily cleaved under mild conditions to reveal the free amine.
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines, piperidines, and aziridines, utilizing sulfinimine-based methodologies.
I. Preparation of Chiral N-tert-Butanesulfinyl Imines
The cornerstone of these synthetic routes is the reliable preparation of enantiopure N-tert-butanesulfinyl imines from corresponding aldehydes and ketones.
Application Note:
The condensation of (R)- or (S)-tert-butanesulfinamide with carbonyl compounds is typically facilitated by a Lewis acid catalyst and a dehydrating agent. For aldehydes, copper(II) sulfate (B86663) is a mild and effective reagent. For less reactive ketones, a stronger Lewis acid such as titanium(IV) ethoxide is generally required to drive the reaction to completion. The choice of solvent and reaction temperature is crucial to prevent racemization of the chiral sulfinamide.
General Experimental Workflow for Sulfinimine Synthesis
Caption: General workflow for the synthesis of N-tert-butanesulfinyl imines.
Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimines
This protocol describes the synthesis of N-tert-butanesulfinyl aldimines using copper(II) sulfate as the dehydrating agent.
Materials:
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous copper(II) sulfate (2.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a solution of the aldehyde in anhydrous DCM, add (R)- or (S)-tert-butanesulfinamide.
-
Add anhydrous copper(II) sulfate to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of N-tert-Butanesulfinyl Ketimines
This protocol is suitable for the synthesis of N-tert-butanesulfinyl ketimines from ketones using titanium(IV) ethoxide.
Materials:
-
(R)- or (S)-tert-butanesulfinamide (1.0 equiv)
-
Ketone (1.2 equiv)
-
Titanium(IV) ethoxide (1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of the ketone in anhydrous THF, add (R)- or (S)-tert-butanesulfinamide.
-
Add titanium(IV) ethoxide to the mixture.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an equal volume of brine with rapid stirring.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Synthesis of 2-Substituted Pyrrolidines
Application Note:
Chiral 2-substituted pyrrolidines can be synthesized with high diastereoselectivity through the addition of a Grignard reagent to a γ-chloro-N-tert-butanesulfinyl imine, followed by in-situ cyclization. The stereochemistry of the newly formed stereocenter is dictated by the chiral sulfinyl group.
Synthetic Pathway for 2-Substituted Pyrrolidines
Caption: Pathway for the synthesis of 2-substituted pyrrolidines.
Protocol 3: Asymmetric Synthesis of 2-Phenylpyrrolidine (B85683)
Materials:
-
(R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 equiv)
-
Phenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)
-
Anhydrous THF
Procedure:
-
Dissolve (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add phenylmagnesium bromide solution to the cooled reaction mixture.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpyrrolidine derivative.
| Entry | R-Group of Grignard | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Phenyl | >95:5 | 85 |
| 2 | 4-Methoxyphenyl | >95:5 | 82 |
| 3 | Vinyl | 94:6 | 78 |
| 4 | Ethyl | 92:8 | 75 |
III. Synthesis of Substituted Piperidines
Application Note:
The intramolecular Mannich reaction of N-sulfinyl δ-amino β-ketoesters provides a powerful method for the diastereoselective synthesis of 2,4,6-trisubstituted piperidines. Removal of the sulfinyl group followed by treatment with an aldehyde triggers a cyclization cascade to furnish the piperidine (B6355638) ring with high stereocontrol.
Protocol 4: Diastereoselective Synthesis of a 2,4,6-Trisubstituted Piperidine
Materials:
-
N-sulfinyl δ-amino β-ketoester (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Acetaldehyde (1.5 equiv)
-
Triethylamine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection: Dissolve the N-sulfinyl δ-amino β-ketoester in methanol and cool to 0 °C. Add trifluoroacetic acid dropwise and stir the mixture for 30 minutes. Concentrate the solution under reduced pressure to remove the solvent and excess acid.
-
Cyclization: Dissolve the crude amine salt in DCM and add triethylamine. Cool the mixture to 0 °C and add acetaldehyde. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction with water and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Acetaldehyde | >95:5 | 78 |
| 2 | Propionaldehyde | >95:5 | 75 |
| 3 | Isobutyraldehyde | 94:6 | 72 |
IV. Synthesis of Trisubstituted Aziridines
Application Note:
The aza-Darzens reaction between an N-tert-butanesulfinyl imine and the enolate of an α-bromoester is an efficient method for the synthesis of highly substituted chiral aziridines. The reaction proceeds with high diastereoselectivity, affording predominantly the trans-aziridine.
Aza-Darzens Reaction Workflow
Caption: Workflow for the aza-Darzens synthesis of aziridines.
Protocol 5: Asymmetric Synthesis of a Trisubstituted Aziridine
Materials:
-
(R)-N-benzylidene-2-methylpropane-2-sulfinamide (1.0 equiv)
-
Methyl 2-bromopropanoate (B1255678) (1.2 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.2 equiv, 1.0 M solution in THF)
-
Anhydrous THF
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine and methyl 2-bromopropanoate in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add the LiHMDS solution to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aldehyde for Imine | α-Bromoester | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | Benzaldehyde | Methyl 2-bromopropanoate | >95:5 | 88 |
| 2 | 4-Chlorobenzaldehyde | Methyl 2-bromopropanoate | >95:5 | 85 |
| 3 | Benzaldehyde | Ethyl 2-bromoacetate | >95:5 | 92 |
These protocols provide a snapshot of the versatility of sulfinimines in the asymmetric synthesis of key nitrogen-containing heterocycles. The high stereocontrol, mild reaction conditions, and the ability to readily remove the chiral auxiliary make this methodology a valuable tool for researchers in the field of organic synthesis and drug discovery.
Troubleshooting & Optimization
Technical Support Center: Improving Diastereoselectivity in Tert-Butylsulfinamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butylsulfinamide as a chiral auxiliary. The focus is on improving diastereoselectivity and addressing common issues encountered during chemical synthesis.
Troubleshooting Guide: Low Diastereoselectivity
Low diastereoselectivity is a common issue in reactions utilizing tert-butylsulfinamide. This guide provides a systematic approach to diagnosing and resolving this problem.
Question: My reaction is showing low diastereoselectivity. What are the common causes and how can I fix it?
Answer: Low diastereoselectivity can stem from several factors, including reaction temperature, choice of solvent, and the nature of the reagents. A systematic troubleshooting approach is recommended.
First, it's essential to confirm the integrity of your starting materials and reagents. Subsequently, carefully evaluate and optimize the reaction conditions as outlined in the following workflow.
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Imine Formation
Q1: I'm having trouble forming the N-tert-butylsulfinyl imine, especially with ketones. What can I do?
A1: The condensation of tert-butylsulfinamide with ketones can be challenging. Using a Lewis acid catalyst like titanium(IV) ethoxide (Ti(OEt)₄) at elevated temperatures (e.g., 60-70 °C in THF) is often effective for ketimine formation.[1][2] For aldehydes, milder conditions using MgSO₄ and a catalytic amount of an acid like p-toluenesulfonic acid (PPTS) are typically sufficient.[3]
Q2: Can I use other Lewis acids for imine formation?
A2: Yes, other Lewis acids such as copper(II) sulfate (B86663) (CuSO₄) and ytterbium(III) triflate (Yb(OTf)₃) have been reported to promote the condensation, sometimes offering advantages like not requiring a large excess of the carbonyl compound.[3][4]
Nucleophilic Addition
Q3: What is the most critical factor for achieving high diastereoselectivity in the nucleophilic addition step?
A3: Temperature is a crucial factor. Running the reaction at low temperatures, typically between -48 °C and -78 °C, is critical for maximizing diastereoselectivity.[1][5] This is because lower temperatures enhance the energy difference between the transition states leading to the different diastereomers.[6]
Q4: Does the choice of solvent matter for the diastereoselectivity of the nucleophilic addition?
A4: Yes, the solvent can have a significant impact. Non-coordinating solvents like toluene and dichloromethane (B109758) (CH₂Cl₂) generally lead to higher diastereoselectivity compared to coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O).[2][4]
Q5: I'm using a Grignard reagent and getting poor diastereoselectivity. What should I check?
A5: The quality of the Grignard reagent is paramount. Impurities, especially certain metals, in the magnesium used to prepare the Grignard reagent can negatively affect the reaction's outcome.[7] It is also advisable to titrate the Grignard reagent to know its exact concentration. Additionally, consider that Grignard reagents often provide higher diastereoselectivity than organolithium reagents in these reactions.[4]
Deprotection and Product Isolation
Q6: I'm observing what appears to be an incomplete reaction after acidic deprotection of the sulfinyl group. What could be the issue?
A6: During acidic cleavage with HCl, the tert-butylsulfinyl group is converted into tert-butylsulfinyl chloride.[8] If you basify the entire reaction mixture without first separating the amine hydrochloride salt (which often precipitates), the free amine can react with the sulfinyl chloride to regenerate the starting sulfinamide, giving the false impression of an incomplete reaction.[1] It is crucial to isolate the amine salt by filtration before neutralization.[8]
Q7: Is it possible to racemize the newly formed stereocenter during deprotection?
A7: While the tert-butylsulfinyl group is typically cleaved under mild acidic conditions (e.g., HCl in methanol (B129727) or diethyl ether), harsh acidic conditions or prolonged exposure to acid could potentially lead to epimerization at the newly formed stereocenter, especially if it is adjacent to a group that can stabilize a carbocation or carbanion.
Q8: How can I separate the diastereomers if my reaction does not go to completion with high selectivity?
A8: Diastereomers have different physical properties and can often be separated by standard laboratory techniques. Flash column chromatography on silica (B1680970) gel is a common method.[1] In more challenging cases, reversed-phase chromatography or recrystallization may be effective.[9][10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing reaction conditions for improved diastereoselectivity.
Table 1: Effect of Base and Solvent on a Mannich-Type Reaction [5]
| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-BuLi | CH₂Cl₂ | - | 60:40 |
| 2 | LDA | CH₂Cl₂ | 83 | 65:35 |
| 3 | LiHMDS | CH₂Cl₂ | 87 | 69:31 |
| 4 | LiHMDS | Toluene | 75 | 62:38 |
| 5 | LiHMDS | THF | 68 | 55:45 |
| 6 | LiHMDS | Et₂O | 71 | 60:40 |
Table 2: Effect of Temperature on a Mannich-Type Reaction [5]
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | -40 | 72 | 65:35 |
| 2 | -78 | 87 | 69:31 |
Table 3: Effect of Solvent on Grignard Addition to an Aldimine [2][4]
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Toluene | High | High |
| 2 | CH₂Cl₂ | High | High |
| 3 | Diethyl Ether | High | Lower |
| 4 | THF | Higher Yield | Poorer d.r. |
Experimental Protocols
Protocol 1: General Procedure for the Condensation of an Aldehyde with tert-Butylsulfinamide[3]
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.5 M) is added (R)- or (S)-tert-butylsulfinamide (1.05 equiv).
-
Anhydrous magnesium sulfate (MgSO₄) (5.0 equiv) and pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 equiv) are added to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude N-sulfinyl aldimine is purified by flash column chromatography on silica gel.
Caption: Workflow for N-sulfinyl aldimine formation.
Protocol 2: General Procedure for Diastereoselective Grignard Addition to an N-Sulfinylimine[1]
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-sulfinylimine (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., toluene or CH₂Cl₂, 0.2 M).
-
Cool the solution to the desired low temperature (e.g., -78 °C or -48 °C).
-
Slowly add the Grignard reagent (1.2-2.0 equiv, as a solution in THF or Et₂O) dropwise to the stirred solution.
-
Stir the reaction mixture at this temperature for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and dilute with an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Protocol 3: General Procedure for the Acidic Cleavage of the N-Sulfinyl Group[1]
-
Dissolve the N-sulfinamide (1.0 equiv) in methanol or diethyl ether (0.2 M).
-
Add a solution of HCl in dioxane or diethyl ether (2.0-4.0 equiv) at room temperature.
-
Stir the mixture for 30-60 minutes. The amine hydrochloride salt may precipitate during this time.
-
Filter the solid precipitate to isolate the amine hydrochloride salt.
-
To obtain the free amine, dissolve the salt in a suitable solvent and neutralize with an aqueous base (e.g., saturated NaHCO₃ or 1M NaOH), followed by extraction with an organic solvent.
Caption: Logical flow for the acidic deprotection step.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. cdn.mysagestore.com [cdn.mysagestore.com]
- 10. santaisci.com [santaisci.com]
thermal stability and decomposition of (R)-tert-butylsulfinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability and decomposition of (R)-tert-butylsulfinamide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for (R)-tert-butylsulfinamide?
A1: To ensure the stability and prevent degradation of (R)-tert-butylsulfinamide, it is recommended to store the compound at 2-8 °C in a tightly sealed container, protected from moisture.[1]
Q2: I am observing an unexpected byproduct in my reaction involving (R)-tert-butylsulfinamide, especially when heating. What could it be?
A2: (R)-tert-butylsulfinamide is known to be thermally unstable, particularly at temperatures above room temperature.[2][3] A common issue is its thermal rearrangement to form N-(tert-butylthio)-tert-butylsulfonamide.[2][3] This is the most likely byproduct if your reaction involves elevated temperatures.
Q3: At what temperature does (R)-tert-butylsulfinamide start to decompose?
Q4: Does the solvent affect the thermal stability of (R)-tert-butylsulfinamide?
A4: Yes, the solvent plays a crucial role. The rearrangement to N-(tert-butylthio)-tert-butylsulfonamide has been observed to be more pronounced in chlorinated solvents.[2][3] Studies have also been conducted in solvents such as toluene (B28343) and o-xylene (B151617) at high temperatures, leading to significant product formation.[2]
Q5: Is the decomposition of (R)-tert-butylsulfinamide a radical process?
A5: Based on experimental evidence, the thermal rearrangement of (R)-tert-butylsulfinamide is unlikely to proceed through a homolytic fission (radical) mechanism. The rate of the reaction is not significantly affected by the presence of radical initiators or inhibitors.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield of desired product in a reaction run at elevated temperature. | Thermal decomposition of (R)-tert-butylsulfinamide. | - Monitor the reaction temperature closely and avoid excessive heating. - If possible, conduct the reaction at a lower temperature for a longer duration. - Choose a non-chlorinated solvent if compatible with your reaction. |
| Appearance of an unknown peak in NMR or LC-MS analysis. | Formation of N-(tert-butylthio)-tert-butylsulfonamide. | - Compare the spectral data of the unknown peak with the data reported for N-(tert-butylthio)-tert-butylsulfonamide. - Run a control experiment by heating (R)-tert-butylsulfinamide in the reaction solvent to confirm the formation of the byproduct. |
| Inconsistent reaction outcomes. | Degradation of (R)-tert-butylsulfinamide during storage. | - Ensure the compound is stored at the recommended 2-8 °C. - Check the purity of the starting material before use. |
Data Presentation
Table 1: Thermal Rearrangement of (R)-tert-butylsulfinamide to N-(tert-butylthio)-tert-butylsulfonamide under Various Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Neat | 110 | 3 | 27 |
| 2 | Toluene | 110 | 48 | 70 |
| 3 | o-Xylene | 140 | 48 | 64 |
| 4 | Ethylene Dichloride | 80 | 72 | 40 |
| 5 | Chloroform | 65 | 72 | 25 |
Data sourced from a study on the thermal rearrangement of tert-butylsulfinamide.[2]
Experimental Protocols
General Protocol for Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of (R)-tert-butylsulfinamide into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting (endotherm) and decomposition (exotherm).
General Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-tert-butylsulfinamide into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 20 mL/min).
-
-
Data Analysis: Analyze the TGA curve for mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of decomposition.
Visualizations
Caption: Thermal decomposition pathway of (R)-tert-butylsulfinamide.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Purification of N-tert-Butanesulfinyl Amine Products by Chromatography
Welcome to the technical support center for the chromatographic purification of N-tert-butanesulfinyl amine products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of chiral amines.
Troubleshooting Guide
This guide addresses specific problems that may arise during the column chromatography of N-tert-butanesulfinyl amines.
Problem: My N-tert-butanesulfinyl amine product is streaking or tailing on the TLC plate and column.
Possible Cause: The acidic nature of standard silica (B1680970) gel can interact with the basic amine functionality, leading to poor separation.[1] This interaction can cause the compound to "stick" to the stationary phase, resulting in broad or streaked bands.
Solution:
-
Addition of a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), into your eluent system. A concentration of 0.5-2% (v/v) triethylamine is typically effective.[2] This neutralizes the acidic sites on the silica gel, minimizing unwanted interactions and improving peak shape.[1]
-
Pre-treating the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen solvent system containing 1-3% triethylamine.[3][4] After packing, flush the column with one to two column volumes of the same solvent system without triethylamine before loading your sample.
Problem: My product appears to be decomposing on the column.
Possible Cause: The N-tert-butanesulfinyl group is sensitive to strong acids and can be cleaved under acidic conditions.[5][6][7] While generally stable to silica gel, prolonged exposure to highly acidic silica or acidic impurities in the solvent could potentially lead to hydrolysis.[8]
Solution:
-
Neutralize the Stationary Phase: As with streaking, the addition of triethylamine to the mobile phase will help to create a less acidic environment, protecting the acid-labile sulfinyl group.[2]
-
Use Deactivated Silica: Consider using commercially available deactivated silica gel or an alternative stationary phase like alumina (B75360) if acid sensitivity is a significant concern.
-
Check Solvent Quality: Ensure that your solvents are free from acidic impurities.
Problem: I am having difficulty separating diastereomers of my N-tert-butanesulfinyl amine product.
Possible Cause: Diastereomers can sometimes have very similar polarities, making separation challenging.
Solution:
-
Optimize Your Solvent System: A standard ethyl acetate (B1210297)/hexanes system is a good starting point.[9] Carefully optimize the polarity of your eluent. Running a gradient elution, where the polarity of the solvent is gradually increased, can often improve the separation of closely eluting compounds.[3]
-
High-Performance Flash Chromatography: Consider using smaller particle size silica gel or pre-packed high-performance flash chromatography cartridges, which can offer higher resolution.
-
Alternative Solvent Systems: If ethyl acetate/hexanes does not provide adequate separation, explore other solvent systems. For example, dichloromethane (B109758)/methanol can be effective for more polar compounds.[2][10]
Problem: My compound is not eluting from the column.
Possible Cause:
-
Strong Interaction with Silica: The compound may be too polar for the chosen solvent system, causing it to remain strongly adsorbed to the silica gel.
-
Incomplete Reaction: The starting materials or highly polar byproducts might be present, which are not mobile in the selected eluent.
-
Degradation: The compound may have decomposed on the column.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very polar compounds, a system like dichloromethane/methanol may be necessary.[2][10]
-
TLC Analysis: Always analyze your crude reaction mixture by TLC using a range of solvent polarities to determine the appropriate conditions for column chromatography.
-
Check for Decomposition: If you suspect decomposition, try the mitigation strategies mentioned above, such as adding triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of N-tert-butanesulfinyl amines?
A common and effective starting point is a mixture of ethyl acetate and hexanes.[2][9][10] The ratio can be adjusted based on the polarity of your specific compound, which should be determined by preliminary TLC analysis. For more polar compounds, a dichloromethane/methanol system can be employed.[2][10]
Q2: How stable is the N-tert-butanesulfinyl group to silica gel chromatography?
The N-tert-butanesulfinyl group is generally stable under standard flash chromatography conditions. However, it is sensitive to acid and can be cleaved by treatment with acid.[5][6][7] Given that silica gel is slightly acidic, it is good practice to add a small amount of triethylamine to the eluent to prevent any potential hydrolysis, especially during longer purification runs.[8]
Q3: Can I use reversed-phase chromatography for these compounds?
Yes, reversed-phase chromatography can be an option, particularly for more polar N-tert-butanesulfinyl amine products. The mobile phase would typically consist of a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier to ensure the amine is in its neutral form for better retention and peak shape.
Q4: How can I visualize N-tert-butanesulfinyl amines on a TLC plate?
These compounds can often be visualized under UV light (254 nm) if they contain a chromophore. Alternatively, staining with potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid (PMA) are common methods for visualizing these compounds.[9]
Q5: My crude product is not very soluble in the chromatography eluent. How should I load it onto the column?
If your product has poor solubility in the eluent, you can use a "dry loading" technique.[3] Dissolve your crude material in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Data Presentation
Table 1: Recommended Solvent Systems and Typical Rf Values
| Compound Type | Non-Polar Component | Polar Component | Typical Ratio (Non-Polar:Polar) | Approximate Rf | Notes |
| Non-polar N-tert-butanesulfinyl amines | Hexanes | Ethyl Acetate | 9:1 to 7:3 | 0.2 - 0.4 | A good starting point for many products. |
| Moderately polar N-tert-butanesulfinyl amines | Hexanes | Ethyl Acetate | 1:1 to 3:7 | 0.2 - 0.4 | Adjust ratio based on TLC. |
| Polar N-tert-butanesulfinyl amines | Dichloromethane | Methanol | 98:2 to 95:5 | 0.2 - 0.4 | Use with 0.5-1% Et₃N for best results. |
| Diastereomer Separation | Hexanes | Ethyl Acetate | Gradient | Variable | A shallow gradient often improves resolution. |
Note: Rf values are approximate and can vary depending on the specific compound, the quality of the silica gel, and ambient conditions. Always perform TLC analysis to determine the optimal solvent system for your compound.
Experimental Protocols
General Protocol for Flash Column Chromatography of N-tert-Butanesulfinyl Amines
-
TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4. For basic compounds, it is advisable to add ~1% triethylamine to the developing solvent.
-
Column Preparation:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare the eluent determined from your TLC analysis, adding 0.5-1% (v/v) triethylamine.
-
Pack the column with silica gel using the wet slurry method with your chosen eluent.
-
Ensure the silica bed is well-settled and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully apply it to the top of the silica bed using a pipette.[8]
-
Dry Loading: If the compound is not soluble in the eluent, dissolve it in a solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and apply the resulting powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in an appropriate number of test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-tert-butanesulfinyl amine product.
Visualizations
Caption: Standard workflow for the purification of N-tert-butanesulfinyl amines.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Reactions for Moisture-Sensitive Sulfinyl Ketimines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of moisture-sensitive sulfinyl ketimines.
Troubleshooting Guides
This section is designed to provide solutions to specific problems you may encounter during the synthesis of sulfinyl ketimines.
Issue 1: Low or No Product Yield
-
Question: I am getting a low yield or no desired sulfinyl ketimine product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in sulfinyl ketimine synthesis are common, especially when using ketones as substrates, which are generally less reactive than aldehydes.[1] Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
-
Moisture Contamination: Sulfinyl ketimines are highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction or hydrolyze the product. The use of a dehydrating agent is crucial. Titanium(IV) ethoxide (Ti(OEt)₄) is commonly used as it acts as both a Lewis acid catalyst and an effective water scavenger.[2]
-
Optimization: For sluggish reactions, consider increasing the amount of Ti(OEt)₄ from the typical 2 equivalents to 3 equivalents.[2]
-
-
Insufficient Reaction Time or Temperature: The condensation with ketones often requires heating.[3]
-
Optimization: Monitor the reaction progress by TLC. If the reaction is slow, consider increasing the reaction temperature or prolonging the reaction time. For many ketones, refluxing in THF is sufficient. For less reactive or sterically hindered ketones, switching to a higher boiling point solvent like cyclopentyl methyl ether (CPME) can be beneficial.[3]
-
-
Purity of Reagents: Ensure the purity of the sulfinamide and the ketone. Impurities can interfere with the reaction.
-
Alternative Lewis Acids: While Ti(OEt)₄ is widely used, other Lewis acids like magnesium sulfate (B86663) (MgSO₄) or copper(II) sulfate (CuSO₄) can also be effective, particularly for aldehydes, and may be worth exploring for specific ketone substrates.[4]
-
Issue 2: Incomplete Reaction
-
Question: My reaction has stalled, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
-
Answer: An incomplete reaction can often be addressed by adjusting the reaction conditions to favor product formation.
-
Increase Catalyst Loading: For reactions mediated by Ti(OEt)₄, increasing the stoichiometry from 2 to 3 equivalents can enhance the rate of reaction, especially for challenging substrates.[2]
-
Elevate Temperature: If the reaction is being run at a lower temperature, gradually increasing the heat while monitoring for potential side product formation can help push the equilibrium towards the product.
-
Removal of Water: For particularly stubborn reactions, employing methods that actively remove water, such as conducting the reaction under a nitrogen flow, can improve yields for hindered ketones.[5]
-
Issue 3: Product Decomposition during Purification
-
Question: I am observing decomposition of my sulfinyl ketimine during purification by column chromatography. What is causing this and what are the alternative purification methods?
-
Answer: Sulfinyl ketimines can be sensitive to the acidic nature of standard silica (B1680970) gel, leading to hydrolysis back to the starting materials.
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2%), and then packing the column with this mixture.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) for your column chromatography.
-
Non-Chromatographic Purification:
-
Solvent Washing/Trituration: If there is a significant difference in solubility between your product and the impurities, you can wash the crude material with a solvent in which the impurities are soluble, but the product is not.
-
Recrystallization: If your sulfinyl ketimine is a solid, recrystallization from an appropriate solvent system can be a highly effective method of purification.
-
Distillation: For thermally stable, low-boiling ketimines, Kugelrohr distillation can be an option.[6]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is Ti(OEt)₄ the most commonly used reagent for the synthesis of sulfinyl ketimines from ketones?
-
A1: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl group towards nucleophilic attack by the sulfinamide, and it is an excellent water scavenger, driving the equilibrium of the condensation reaction towards the product.[2] This is particularly important for the less reactive ketones.
-
-
Q2: Can I use other titanium alkoxides?
-
A2: Yes, other titanium alkoxides like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can also be used and have been shown to be effective, especially for hindered ketones.[5]
-
-
Q3: What is the typical reaction temperature and time for sulfinyl ketimine synthesis?
-
A3: This is highly substrate-dependent. For simple aldehydes, the reaction can often be carried out at room temperature. For ketones, heating is generally required, with temperatures ranging from 60-75°C in a solvent like THF.[2] Reaction times can vary from a few hours to 48 hours for unreactive ketones.[3]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product. ¹H NMR can also be used to monitor the reaction progress by observing the appearance of characteristic imine proton signals.[3]
-
-
Q5: Are there any one-pot procedures available that avoid the isolation of the sulfinyl ketimine?
-
A5: Yes, one-pot procedures have been developed where the in situ generated sulfinyl ketimine is immediately reacted with a nucleophile, such as a reducing agent like NaBH₄, to produce the corresponding amine.[2] This can be advantageous as it avoids the potentially challenging purification of the intermediate ketimine.
-
Data Presentation
Table 1: Effect of Lewis Acid and Reaction Conditions on Sulfinyl Ketimine Synthesis
| Entry | Ketone/Aldehyde | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Ti(OEt)₄ (2.0) | THF | 65 | 4 | 91 | |
| 2 | 3-Pentanone | Ti(OEt)₄ (2.0) | THF | 65 | 24 | 85 | |
| 3 | Isobutyrophenone | Ti(OEt)₄ (2.0) | THF | 65 | 48 | 77 | |
| 4 | Pivaldehyde | Ti(OEt)₄ (2.0) | THF | 25 | 12 | 82 | |
| 5 | Isobutyraldehyde | CuSO₄ (2.0) | CH₂Cl₂ | 25 | 2 | 90 | |
| 6 | Benzaldehyde | MgSO₄ (2.0) | CH₂Cl₂ | 25 | 12 | 96 | |
| 7 | Various Aldehydes | Ti(OEt)₄ (solvent-free) | Microwave | - | 10 min | excellent | [4] |
| 8 | Various Ketones | Ti(OEt)₄ (solvent-free) | Microwave | - | 1 h | good | [4] |
Table 2: Diastereoselective Reduction of in situ Generated Sulfinyl Ketimines
| Entry | Ketone | Ti(OEt)₄ (equiv.) | Reduction Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Acetophenone | 2.0 | -48 | 3 | 78 | 96:4 | [2] |
| 2 | 3-Pentanone | 2.0 | -48 | 12 | 86 | 97:3 | [2] |
| 3 | Isopropyl butyl ketone | 2.0 | -48 | >48 | Incomplete | - | [2] |
| 4 | Isopropyl butyl ketone | 3.0 | -20 | 5 | 77 | 92:8 | [2] |
| 5 | 4-Acetyl benzonitrile | 2.0 | -48 | 24 | 82 | 95:5 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Ketimines using Ti(OEt)₄
This protocol is adapted from Ellman, et al.[2]
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Ketone
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Add freshly distilled Ti(OEt)₄ (2.0 equivalents) followed by the ketone (1.1-1.2 equivalents).
-
Add the tert-butanesulfinamide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (typically 65-75°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Separate the organic phase of the filtrate and wash it with brine.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-sulfinyl ketimine by flash column chromatography on silica gel (see Troubleshooting for guidance on neutralization if decomposition is observed).
Protocol 2: One-Pot Reductive Amination of Ketones
This protocol is adapted from a general one-pot method.[2]
Procedure:
-
Follow steps 1-4 from Protocol 1 for the formation of the sulfinyl ketimine.
-
Upon completion of the condensation, cool the reaction mixture to room temperature and then to -48°C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sodium borohydride (B1222165) (NaBH₄, 4.0 equivalents) in anhydrous THF and cool it to -48°C.
-
Cannulate the cold ketimine solution dropwise into the NaBH₄ solution at -48°C.
-
Stir the reaction at -48°C and monitor by TLC until the reduction is complete (typically 3-24 hours).
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup as described in Protocol 1 (steps 6-10).
-
The resulting sulfinamide can be purified by silica gel chromatography.
Visualizations
Caption: Experimental workflow for sulfinyl ketimine synthesis.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: Solvent Effects on Stereochemical Outcome of Additions to Sulfinimines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of solvents on the stereochemistry of nucleophilic additions to sulfinimines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low diastereoselectivity in my nucleophilic addition to a sulfinimine?
A1: Low diastereoselectivity is a common issue and can often be attributed to the choice of solvent. The stereochemical outcome is dictated by the transition state of the reaction, which is highly influenced by the solvent's coordinating ability.
-
Coordinating Solvents (e.g., THF, DME): These solvents can coordinate with the metal cation of the organometallic reagent. This often disrupts the formation of a rigid, chelated six-membered transition state, leading to a more flexible, acyclic transition state. This typically results in lower diastereoselectivity.[1][2] For instance, reactions with Grignard reagents in THF have shown poorer diastereoselectivities compared to those in less coordinating solvents.[2]
-
Non-Coordinating Solvents (e.g., Dichloromethane (B109758) (DCM), Toluene): These solvents do not effectively coordinate with the metal cation, which promotes a highly organized, chelated cyclic transition state (Zimmermann-Traxler model).[1][2] This rigid structure forces the nucleophile to attack from a specific face of the imine, resulting in high diastereoselectivity. Many studies report that dichloromethane is a superior solvent to THF for achieving high diastereoselectivity in Grignard additions.[2][3]
Troubleshooting Tip: If you are experiencing low diastereoselectivity with a coordinating solvent like THF, consider switching to a non-coordinating solvent such as dichloromethane or toluene.
Q2: My reaction yield is very low when using a non-coordinating solvent like dichloromethane. What can I do?
A2: While non-coordinating solvents are excellent for stereocontrol, they can sometimes lead to issues with solubility of reagents or intermediates, resulting in lower yields.
Troubleshooting Tips:
-
Temperature Adjustment: Ensure the reaction temperature is appropriate. Some additions require very low temperatures (e.g., -78 °C or -48 °C) to maintain stability and selectivity.[4]
-
Additives: The use of additives can sometimes improve yields without compromising selectivity. For example, in certain reactions involving organolithium reagents, aluminum-derived additives have been shown to be beneficial.[1][2]
-
Solvent Mixture: A mixture of solvents could provide a balance between selectivity and solubility. However, this requires careful optimization.
-
Reagent Quality: Ensure the quality of your organometallic reagent. Grignard or organolithium reagents can degrade over time, leading to lower reactivity.
Q3: I am seeing a complete reversal of diastereoselectivity when I switch solvents. Is this expected?
A3: Yes, a reversal of diastereoselectivity is a known phenomenon and provides strong evidence for a change in the reaction mechanism (i.e., switching between a chelated and non-chelated transition state).[5][6]
-
In a non-coordinating solvent (e.g., DCM) , the reaction likely proceeds through a rigid, chelation-controlled cyclic transition state, leading to one diastereomer.
-
In a coordinating solvent (e.g., THF) , the solvent competes for coordination to the metal cation, favoring a non-chelated acyclic transition state, which can lead to the opposite diastereomer.[1][6]
This solvent-dependent switch is a powerful tool for selectively synthesizing different stereoisomers from the same starting materials.[6]
Q4: Does the type of organometallic reagent matter as much as the solvent?
A4: Absolutely. The choice of the metal cation is critical and works in concert with the solvent to determine the stereochemical outcome.
-
Grignard Reagents (R-MgX): These reagents strongly favor the formation of a chelated, six-membered ring transition state in non-coordinating solvents, leading to high diastereoselectivity.[1]
-
Organolithium Reagents (R-Li): These are typically more reactive and often favor an acyclic transition state, even in less coordinating solvents, though the use of additives can sometimes induce a cyclic mechanism.[1][7] Generally, Grignard reagents tend to provide higher diastereoselectivity than organolithium compounds in these additions.[1][2]
Data on Solvent Effects
The following tables summarize quantitative data from various studies, illustrating the impact of solvent choice on the diastereomeric ratio (dr) of the addition product.
Table 1: Addition of Propargylmagnesium Bromide to Fluorinated Aromatic Sulfinyl Imines [5]
| Entry | Sulfinimine | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (R)-N-(Perfluorobenzylidene)-t-BS | THF | -78 | >95:5 | 85 |
| 2 | (R)-N-(Perfluorobenzylidene)-t-BS | DCM | -48 | 5:95 | 88 |
| 3 | (R)-N-(2,3,5,6-Tetrafluorobenzylidene)-t-BS | THF | -78 | >95:5 | 82 |
| 4 | (R)-N-(2,3,5,6-Tetrafluorobenzylidene)-t-BS | DCM | -48 | 6:94 | 85 |
t-BS = tert-butanesulfinyl
Table 2: Addition of Various Grignard Reagents to Aldimines [2][4]
| Entry | Aldehyde Precursor | Nucleophile | Solvent | Temp (°C) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | 2-Thiophenecarboxaldehyde | MeMgBr | CH₂Cl₂ | -48 | 94:6 | 91 |
| 2 | Cyclohexanecarboxaldehyde | VinylMgBr | THF | -78 | 97:3 | 88 |
| 3 | Isovaleraldehyde | AllylMgBr | THF | -78 | 98:2 | 89 |
| 4 | Malic Acid Derivative | Various R-MgBr | CH₂Cl₂ | N/A | High d.r. | N/A |
| 5 | Malic Acid Derivative | Various R-MgBr | THF | N/A | Lower d.r. | N/A |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Addition of a Grignard Reagent to a Sulfinimine
This protocol provides a general method for testing the effect of different solvents on the stereochemical outcome.
Materials:
-
N-Sulfinylimine (1.0 eq)
-
Anhydrous solvent (Dichloromethane or THF), ~0.1-0.2 M concentration
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 - 2.0 eq, solution in THF or Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the N-sulfinylimine (1.0 eq) in the chosen anhydrous solvent (DCM or THF) in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and -48 °C) using a dry ice/acetone or dry ice/isopropanol bath.
-
Addition: Slowly add the Grignard reagent (1.5 - 2.0 eq) dropwise to the stirred solution of the sulfinimine over 15-30 minutes.
-
Reaction: Stir the reaction mixture at the same temperature for the required time (typically 1-4 hours, monitor by TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. If using DCM, separate the organic layer. If using THF, most of the solvent may need to be removed under reduced pressure before extracting with a solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or HPLC analysis.
Visualizing the Mechanisms
The stereochemical outcome of these additions is best understood by visualizing the competing transition states.
Caption: Chelation-controlled pathway in non-coordinating solvents.
Caption: Non-chelation-controlled pathway in coordinating solvents.
Caption: Workflow for investigating solvent effects on stereoselectivity.
References
- 1. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Technical Support Center: Large-Scale Production of Ellman's Auxiliary
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Ellman's auxiliary (tert-butanesulfinamide).
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to consider during the large-scale synthesis of Ellman's auxiliary?
A1: The original synthesis method involves the use of di-tert-butyl disulfide, which can release tert-butylthiol, a toxic and malodorous gas.[1] Appropriate scrubbing and ventilation systems are crucial to manage this hazardous byproduct. Newer, greener methods have been developed to avoid this issue.[1] Additionally, reactions involving lithium amide in liquid ammonia (B1221849) require careful handling due to the cryogenic temperatures and the reactivity of lithium.[1]
Q2: What are the key advantages of using Ellman's auxiliary in asymmetric synthesis?
A2: Ellman's auxiliary is widely used due to several key features:
-
It allows for the direct and high-yield condensation with a variety of aldehydes and ketones under mild conditions to form stable N-sulfinyl imines.[2]
-
The resulting imines are activated for nucleophilic addition, leading to high diastereoselectivity.[2][3]
-
The auxiliary can be conveniently cleaved under mild acidic conditions to yield the desired chiral amine.[2][3]
-
Practical processes for recycling the auxiliary have been developed, making it a cost-effective choice for large-scale synthesis.[2][4][5]
Q3: Can the Ellman's auxiliary be recovered and recycled after the reaction?
A3: Yes, efficient protocols for recycling the tert-butanesulfinyl group have been established.[6] Treatment of the N-tert-butanesulfinyl amine product with HCl in a suitable solvent like cyclopentyl methyl ether (CPME) converts the auxiliary to tert-butanesulfinyl chloride.[2] The amine product precipitates as a hydrochloride salt and can be filtered off. The filtrate containing the sulfinyl chloride can then be treated with aqueous ammonia to regenerate the tert-butanesulfinamide in high yield.[2]
Troubleshooting Guides
Issues with Condensation of tert-Butanesulfinamide with Aldehydes/Ketones
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion to the N-sulfinyl imine. | - Inadequate water removal.- Low reactivity of the carbonyl compound.- Inappropriate Lewis acid catalyst. | - Ensure anhydrous conditions: Use a dehydrating agent. For large-scale operations, azeotropic removal of water might be considered.- For unreactive aldehydes and ketones: Employ a stronger Lewis acid like Ti(OEt)₄.[7][8] This is particularly effective for sterically hindered or electron-rich carbonyls.[8]- Optimize catalyst: For many aldehydes, CuSO₄ provides high yields with only a slight excess of the aldehyde.[8] For highly unreactive substrates, Ti(OEt)₄ is the reagent of choice.[7] |
| Side reactions during condensation. | - Lability of the tert-butanesulfinamide to acidic conditions.- Disproportionation of the auxiliary at elevated temperatures.[5] | - Avoid Brønsted acids: These can cause decomposition of the auxiliary.[5]- Maintain moderate temperatures: Avoid excessive heating during the reaction and workup. |
Issues with Diastereoselectivity in Nucleophilic Addition
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low diastereoselectivity. | - Solvent effects: Coordinating solvents like THF can negatively impact diastereoselectivity in some cases, particularly with Grignard reagents.[9]- Non-optimal nucleophile: The choice of nucleophile (e.g., Grignard vs. organolithium) can influence the stereochemical outcome.[9]- Open transition state: Certain reactants or additives can disrupt the desired chelated transition state.[10] | - Solvent screening: For Grignard additions, consider using non-coordinating solvents such as dichloromethane (B109758) or toluene (B28343) to favor a closed, chair-like transition state.[9]- Evaluate different organometallic reagents: The diastereoselectivity can vary significantly between Grignard, organolithium, and organocerium reagents.[9]- Lewis acid additives: The presence of certain Lewis acids can sometimes enhance stereocontrol. |
Issues with Cleavage of the Ellman's Auxiliary
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete cleavage of the N-sulfinyl group. | - Insufficient acid stoichiometry.- Steric hindrance around the nitrogen atom. | - Ensure sufficient acid: Use at least two equivalents of a strong acid like HCl.[2]- Reaction monitoring: Monitor the reaction by TLC or LCMS to ensure complete consumption of the starting material. |
| Racemization of the product or auxiliary during cleavage. | - The use of HCl can lead to racemization of the recovered auxiliary if not handled correctly.[4] | - Follow established recycling protocols: The process of isolating the amine hydrochloride salt by filtration before treating the sulfinyl chloride filtrate with a base is crucial to prevent recombination and potential racemization.[4] |
Issues with Purification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Difficulty in separating the chiral amine from the cleaved auxiliary. | - The cleaved auxiliary can sometimes co-purify with the desired amine product. | - Acid-base extraction: After cleavage, ensure the reaction mixture is acidic. The amine will be protonated and remain in the aqueous phase, while the neutral auxiliary byproducts can be extracted with an organic solvent. Then, basify the aqueous layer and extract the free amine.- Crystallization: The desired amine hydrochloride salt can often be isolated in high purity by filtration directly from the reaction mixture after cleavage.[2] |
| Low yield upon recrystallization of tert-butanesulfinamide. | - Suboptimal solvent system for recrystallization. | - Solvent optimization: For recrystallizing the recovered auxiliary, a mixture of a solvent in which it is soluble (like MTBE) and an anti-solvent (like heptane) can be effective.[1] |
Quantitative Data
Table 1: Comparison of Dehydrating Agents for the Condensation of tert-Butanesulfinamide with Aldehydes
| Aldehyde | Dehydrating Agent | Equiv. of Aldehyde | Yield (%) | Reference |
| Isobutyraldehyde | MgSO₄ | 2-3 | 90 | [10] |
| Isobutyraldehyde | CuSO₄ | 1.1 | 90 | [8] |
| p-Anisaldehyde | CuSO₄ | 1.1 | 81 | [8] |
| Pivaldehyde | Ti(OEt)₄ | 1.1 | 82 | [7] |
| Benzaldehyde | MgSO₄ | 2-3 | 91 | [10] |
Table 2: Diastereoselectivity in the Addition of Nucleophiles to N-tert-Butanesulfinyl Imines
| Imine Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-(Phenylmethylene)-tert-butanesulfinamide | PhMgBr | 92:8 | 100 | [10] |
| N-(Isobutylidene)-tert-butanesulfinamide | Lithium acetylide | 99:1 | 92 | [11] |
| (S,E)-N-(3-ethoxy-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | DMS/LiHMDS/LiCl | >25:1 | 74 | [12] |
| (S,E)-N-(1-phenylethylidene)-2-methylpropane-2-sulfinamide | MeMgBr | >98:2 | 95 | [10] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (R)-tert-Butanesulfinamide
This protocol is adapted from a reported large-scale synthesis.[1]
-
Preparation of the Chiral Template: A multi-kilogram scale synthesis of the chiral template, a benzo[2][13]oxathiozin-2-one derivative, is performed as described in the literature.[1]
-
Ring-Opening Reaction: The chiral template (15 kg scale) is reacted with t-BuMgCl in toluene at approximately -15 °C. The reaction is monitored by in-situ IR to avoid over-addition of the Grignard reagent.
-
Synthesis of (R)-TBSA: The resulting sulfinate is treated with lithium hexamethyldisilazide (LHMDS) in THF at -10 °C. The reaction is typically complete within 30 minutes.
-
Workup and Isolation: The reaction is quenched with water. The THF is removed by distillation, and the pH is adjusted to 7-8 with phosphoric acid to crystallize the recovered chiral template. The filtrate containing the crude (R)-TBSA is then processed.
-
Purification: The crude (R)-TBSA is purified by extraction with methyl acetate (B1210297) and subsequent recrystallization from a mixture of MTBE and heptane (B126788) to yield the product with >99% ee.[1]
Protocol 2: Recycling of tert-Butanesulfinamide on a Large Scale
This protocol is based on the procedure developed by Ellman and coworkers.[2]
-
Cleavage of the N-Sulfinyl Group: To a solution of the N-tert-butanesulfinyl amine (e.g., 80 mmol) in cyclopentyl methyl ether (CPME), add 2.05 equivalents of HCl in CPME at a controlled rate, maintaining the temperature at 23 °C.
-
Isolation of the Amine Salt: After stirring for about an hour, the precipitated amine hydrochloride salt is isolated by filtration and washed with CPME.
-
Regeneration of the Auxiliary: The filtrate, containing tert-butanesulfinyl chloride, is then treated with aqueous ammonia. This results in the formation of tert-butanesulfinamide, which can be isolated in high yield and purity.
-
Enhancement of Enantiomeric Purity: If necessary, the enantiomeric purity of the recovered tert-butanesulfinamide can be enhanced by stirring the material in a hydrocarbon solvent like octane, followed by filtration.[2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 7. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
reversal of diastereoselectivity with N-tert-butanesulfinyl imines
Welcome to the technical support center for N-tert-butanesulfinyl imine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during diastereoselective additions to N-tert-butanesulfinyl imines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low diastereoselectivity in my reaction?
A1: Low diastereoselectivity can be attributed to several factors. The choice of solvent is critical; highly coordinating solvents like THF can sometimes lead to poorer diastereoselectivity compared to less coordinating solvents such as diethyl ether or toluene (B28343).[1][2][3] The nature of the nucleophile and the metal counterion also plays a significant role. For instance, Grignard reagents often exhibit higher diastereoselectivity than organolithium or organocerium compounds in additions to N-tert-butanesulfinyl imines.[1][4]
Q2: I obtained the opposite diastereomer to the one predicted. What could be the cause?
A2: A reversal of diastereoselectivity is often due to a change in the reaction mechanism, specifically the operative transition state. This can be intentionally induced or an unexpected outcome. Key factors that can flip the selectivity include:
-
The choice of reagent: For example, in the reduction of N-tert-butanesulfinyl imines, using NaBH₄ typically leads to one diastereomer, while switching to a bulkier reducing agent like L-Selectride can favor the formation of the opposite diastereomer.[5][6][7]
-
Reaction conditions in allylation reactions: In zinc-mediated allylations, altering the reaction conditions can lead to a complete switch in the stereochemical outcome.[8]
-
Presence of chelating vs. non-chelating conditions: The stereochemical outcome is often dictated by whether the reaction proceeds through a closed, metal-chelated transition state or an open, non-chelated transition state.
Q3: Can I use the same enantiomer of the N-tert-butanesulfinyl imine to synthesize both diastereomers of the product?
A3: Yes, this is a significant advantage of using this chiral auxiliary. By carefully selecting the reaction conditions and reagents, it is possible to control the facial selectivity of the nucleophilic attack and produce either diastereomer from a single enantiomer of the sulfinyl imine.[8] This is particularly well-documented for hydride reductions and certain allylation reactions.[5][6][8]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Grignard/Organolithium Additions
| Symptom | Possible Cause | Suggested Solution |
| Low diastereomeric ratio (dr) | Solvent Choice: Highly coordinating solvents like THF can disrupt the chelation that directs the stereochemistry, leading to lower dr.[1][2][3] | Switch to a less coordinating solvent such as toluene or diethyl ether. |
| Organometallic Reagent: Organolithium reagents can be less selective than Grignard reagents.[1][4] | If possible, use the corresponding Grignard reagent. If an organolithium reagent is necessary, consider the use of additives like Me₃Al, which can improve diastereocontrol by forming a different transition state.[8] | |
| Temperature: Reactions run at higher temperatures may have reduced selectivity. | Ensure the reaction is performed at the recommended low temperature (e.g., -78 °C) and that the temperature is maintained throughout the addition. |
Issue 2: Unexpected Reversal of Diastereoselectivity in Reductions
| Symptom | Possible Cause | Suggested Solution |
| Obtained the opposite diastereomer than expected with a hydride reagent. | Reducing Agent: The steric bulk of the hydride source dictates the transition state. NaBH₄ often proceeds through a chelated model, while bulky reagents like L-Selectride favor a non-chelated, open transition state due to steric hindrance.[2][7] | To obtain the expected diastereomer, confirm you are using the correct reducing agent as specified in the literature for your desired outcome. Use NaBH₄ for one diastereomer and L-Selectride for the other.[5][6] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines
This protocol outlines the general procedure for the selective reduction to obtain either product diastereomer.
To obtain Diastereomer A (via chelation control):
-
Dissolve the N-tert-butanesulfinyl imine in THF (containing 2% water).
-
Cool the solution to the recommended temperature (e.g., -40 °C to 0 °C).
-
Add NaBH₄ portion-wise and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent, dry, and purify by chromatography.
To obtain Diastereomer B (via non-chelation/steric control):
-
Dissolve the N-tert-butanesulfinyl imine in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of L-Selectride (1M in THF) dropwise.
-
Stir the reaction at -78 °C until completion.
-
Quench the reaction and work up as described above.
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
The following table summarizes the typical outcomes for the reduction of an (R)-N-tert-butanesulfinyl imine.
| Entry | Imine Substrate (R¹) | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (dr) |
| 1 | Phenyl | NaBH₄ | (R,R) | >95:5 |
| 2 | Phenyl | L-Selectride | (R,S) | >95:5 |
| 3 | Iso-propyl | NaBH₄ | (R,R) | >95:5 |
| 4 | Iso-propyl | L-Selectride | (R,S) | >95:5 |
Note: The absolute configuration of the product depends on the starting imine's stereochemistry and the R group.
Visualizations
Logical Workflow for Troubleshooting Diastereoselectivity
References
- 1. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the Validation of Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography, VCD, and ECD
The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, its absolute stereochemistry, is a cornerstone of modern drug discovery and development. The spatial orientation of functional groups can dramatically influence a molecule's pharmacological and toxicological properties. For researchers, scientists, and drug development professionals, selecting the most appropriate analytical technique to confidently assign absolute configuration is a critical decision. This guide provides an objective comparison of the primary methods employed for this purpose: single-crystal X-ray crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supported by experimental data and detailed protocols.
Method Comparison at a Glance
The choice of technique for determining absolute stereochemistry is often dictated by the physical properties of the sample, the availability of instrumentation, and the desired level of certainty. While X-ray crystallography is traditionally considered the "gold standard," chiroptical methods like VCD and ECD offer powerful solution-phase alternatives, particularly when suitable crystals cannot be obtained.[1][2][3]
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[5] |
| Sample Phase | Solid (single crystal) | Solution or neat liquid/oil[2] | Solution |
| Sample Amount | Micrograms to milligrams | 1-15 mg[2] | 0.1-1 mg |
| Destructive? | No | No (sample is recoverable)[2] | No (sample is recoverable) |
| Key Requirement | High-quality single crystal | IR active vibrational modes | UV-Vis chromophore |
| Primary Output | 3D molecular structure, Flack parameter[3] | VCD spectrum for comparison with quantum chemical calculations.[4] | ECD spectrum for comparison with quantum chemical calculations or empirical rules.[5] |
| Reliance on Computation | Low (for structure solution) | High (for predicting VCD spectra)[4] | High (for predicting ECD spectra)[5] |
| Time Scale | Days to weeks (crystal growth dependent) | Hours to a day | Hours |
| Confidence | High (often considered definitive) | High (with good correlation between experimental and calculated spectra)[2] | Moderate to High (dependent on conformational flexibility and presence of suitable chromophores) |
Supporting Experimental Data: A Case Study Approach
To illustrate the application and comparative value of these techniques, we present data for the absolute configuration determination of the natural product, Mirtazapine.
| Technique | Compound | Key Experimental Result | Conclusion | Reference |
| VCD Spectroscopy | (-)-Mirtazapine | Excellent agreement in sign and relative intensities between the experimental VCD spectrum and the calculated spectrum for the R-enantiomer. | The absolute configuration of (-)-Mirtazapine is R. | [4] |
| X-ray Crystallography | Mirtazapine | The Flack parameter is a key indicator of absolute structure. For a given enantiomer, a value close to 0 with a small standard uncertainty indicates the correct absolute configuration. | The absolute configuration of Mirtazapine has been confirmed by X-ray crystallography. | [3] (general principle) |
Note: While a direct side-by-side comparative study for Mirtazapine across all three techniques was not found in a single publication, the VCD study explicitly validates its utility as a reliable method, often used when X-ray crystallography is challenging.
Experimental Workflows and Logical Relationships
The overall workflow for determining absolute stereochemistry involves several key decision points, starting with the nature of the sample.
Caption: High-level decision workflow for selecting a method for absolute stereochemistry determination.
Detailed Methodologies
Single-Crystal X-ray Crystallography
This technique provides a direct three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the absolute configuration, provided that anomalous dispersion effects are significant and measured accurately.[6]
Experimental Protocol:
-
Crystallization: Grow a single crystal of the enantiomerically pure compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. To maximize the anomalous signal for light-atom structures, copper radiation (Cu Kα) is often preferred.[7]
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The primary method involves the refinement of the Flack parameter, x.[3] This parameter is refined to a value between 0 and 1.
-
A value of x close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.
-
A value of x close to 1 suggests that the inverted structure is correct.
-
A value near 0.5 may indicate a racemic twin.
-
-
Bijvoet Pair Analysis: An alternative or complementary method is the analysis of Bijvoet pairs, which are pairs of reflections (h,k,l) and (-h,-k,-l) whose intensities are not equal in the presence of anomalous scattering. The differences in these intensities can be used to determine the absolute configuration.[8]
Caption: Experimental and computational workflow for X-ray crystallography.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[4] It relies on the comparison of an experimental VCD spectrum with a spectrum predicted by quantum chemical calculations.[2]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the chiral molecule in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M. The sample is placed in an IR cell with a pathlength typically around 100 µm.[4]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) absorption spectra simultaneously using a VCD spectrometer. Data collection can take several hours to achieve a good signal-to-noise ratio.[4]
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer of the molecule.
-
Perform a conformational search to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image (obtained by inverting the sign of the calculated spectrum).
-
A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[4]
-
Caption: Integrated experimental and computational workflow for VCD analysis.
Electronic Circular Dichroism (ECD)
Similar to VCD, ECD is a solution-phase chiroptical technique that measures the differential absorption of circularly polarized light, but in the UV-Vis range. It is particularly useful for molecules containing chromophores.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the chiral compound in a transparent solvent for the UV-Vis region.
-
ECD Spectrum Measurement: Record the ECD spectrum using a CD spectrometer.
-
Computational Modeling: The computational workflow is similar to that of VCD, involving a conformational search and quantum chemical calculations (often Time-Dependent DFT or TDDFT) to predict the ECD spectrum for one enantiomer.[5]
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. The absolute configuration is assigned based on the agreement between the experimental and calculated spectra. Alternatively, for molecules with multiple chromophores, the exciton (B1674681) chirality method can be used to determine the absolute configuration directly from the sign of the Cotton effects in the ECD spectrum.[7]
Caption: Workflow for ECD analysis, including computational and empirical approaches.
Conclusion
The validation of absolute stereochemistry is a non-trivial but essential aspect of chemical and pharmaceutical research. Single-crystal X-ray crystallography remains the most definitive method when applicable.[7] However, VCD and ECD have emerged as robust and reliable alternatives, particularly for non-crystalline samples or when a solution-state conformation is of interest.[1][2] The choice of method should be guided by the properties of the molecule under investigation and the resources available. A thorough understanding of the principles and experimental protocols of each technique, as outlined in this guide, will enable researchers to confidently and accurately determine the absolute stereochemistry of their chiral molecules.
References
- 1. Determination of the absolute configuration of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotools.us [biotools.us]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
A Comparative Guide to (R)-tert-butylsulfinamide and Other Chiral Sulfinamide Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, with a vast number of pharmaceuticals containing at least one stereogenic amine center. Chiral sulfinamide auxiliaries have emerged as a powerful and versatile tool for the asymmetric synthesis of these crucial building blocks. Among them, (R)-tert-butylsulfinamide, often referred to as Ellman's auxiliary, has gained widespread prominence. This guide provides an objective comparison of (R)-tert-butylsulfinamide with other chiral sulfinamide auxiliaries, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their synthetic challenges.
Executive Summary
(R)-tert-butylsulfinamide generally demonstrates superior performance compared to other chiral sulfinamide auxiliaries, most notably p-toluenesulfinamide (Davis's auxiliary). This superiority is manifested in higher diastereoselectivities and chemical yields in the synthesis of chiral amines via nucleophilic addition to N-sulfinylimines. The enhanced performance is attributed to a combination of steric and electronic factors inherent to the tert-butyl group, which effectively minimizes side reactions and provides a more defined chiral environment for the stereodirecting step. While other auxiliaries, such as cyclohexanesulfinamide (B15253271) and 2,4,6-triisopropylphenylsulfinamide, have been developed and show promise in specific applications, (R)-tert-butylsulfinamide remains the auxiliary of choice for a broad range of substrates and nucleophiles.
Data Presentation: Performance in Asymmetric Amine Synthesis
The primary application of chiral sulfinamide auxiliaries is in the diastereoselective addition of organometallic reagents to N-sulfinylimines, followed by removal of the auxiliary to afford the chiral amine. The following tables summarize the comparative performance of (R)-tert-butylsulfinamide and p-toluenesulfinamide in this key transformation.
Table 1: Diastereoselective Addition of Grignard Reagents to N-Sulfinylaldimines
| Entry | Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | PhCHO | EtMgBr | (R)-tert-butylsulfinamide | 98:2 | 95 |
| 2 | PhCHO | EtMgBr | (R)-p-toluenesulfinamide | 92:8 | 88 |
| 3 | i-PrCHO | PhMgBr | (R)-tert-butylsulfinamide | 96:4 | 92 |
| 4 | i-PrCHO | PhMgBr | (R)-p-toluenesulfinamide | 85:15 | 85 |
| 5 | c-C6H11CHO | MeMgBr | (R)-tert-butylsulfinamide | 97:3 | 94 |
| 6 | c-C6H11CHO | MeMgBr | (R)-p-toluenesulfinamide | 90:10 | 89 |
Table 2: Diastereoselective Addition of Organolithium Reagents to N-Sulfinylketimines
| Entry | Ketone (RCOR') | Organolithium Reagent (R''Li) | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | PhCOMe | MeLi | (R)-tert-butylsulfinamide | 95:5 | 88 |
| 2 | PhCOMe | MeLi | (R)-p-toluenesulfinamide | 88:12 | 80 |
| 3 | t-BuCOMe | PhLi | (R)-tert-butylsulfinamide | 98:2 | 90 |
| 4 | t-BuCOMe | PhLi | (R)-p-toluenesulfinamide | 91:9 | 82 |
The (R)-tert-butylsulfinamide Advantage: Steric and Electronic Effects
The consistently higher stereoselectivity observed with (R)-tert-butylsulfinamide can be attributed to the inherent properties of the tert-butyl group compared to the p-tolyl group.
-
Steric Hindrance: The bulky tert-butyl group provides a more sterically demanding environment around the sulfinyl moiety. This increased steric hindrance more effectively shields one face of the N-sulfinylimine, leading to a more pronounced facial bias for the incoming nucleophile. Furthermore, it minimizes competitive nucleophilic attack at the sulfur atom, a side reaction that can be more prevalent with less hindered arenesulfinamides.[1]
-
Electronic Effects: The tert-butyl group is electron-donating, which reduces the electrophilicity of the sulfur atom compared to the electron-withdrawing nature of the p-tolyl group. This electronic difference further disfavors nucleophilic attack at the sulfur, thereby increasing the yield of the desired 1,2-addition product.[1]
Other Chiral Sulfinamide Auxiliaries
While (R)-tert-butylsulfinamide and p-toluenesulfinamide are the most extensively studied, other auxiliaries have been developed to address specific synthetic challenges.
-
Cyclohexanesulfinamide: Structurally similar to tert-butylsulfinamide, it is expected to exhibit comparable performance in many cases.
-
2,4,6-Triisopropylphenylsulfinamide (TIPP-sulfinamide): The highly hindered TIPP group can provide exceptional levels of stereocontrol, particularly in challenging cases where other auxiliaries may fail to induce high diastereoselectivity.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the asymmetric synthesis of a chiral amine using a sulfinamide auxiliary.
Formation of N-tert-Butanesulfinyl Imine
Materials:
-
(R)-tert-butylsulfinamide
-
Aldehyde or ketone
-
Anhydrous copper(II) sulfate (B86663) (CuSO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of (R)-tert-butylsulfinamide (1.0 equiv) in CH₂Cl₂ is added the aldehyde or ketone (1.1 equiv) and anhydrous CuSO₄ (2.0 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to afford the crude N-tert-butanesulfinyl imine, which is often used in the next step without further purification.
Diastereoselective Addition of a Grignard Reagent
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., EtMgBr in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in anhydrous THF or toluene and cooled to -78 °C under an inert atmosphere.
-
The Grignard reagent (1.5 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 3-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by column chromatography.
Cleavage of the Sulfinyl Auxiliary
Materials:
-
N-tert-Butanesulfinyl amine
-
Hydrochloric acid (4 M in 1,4-dioxane (B91453) or HCl in methanol)
-
Diethyl ether
Procedure:
-
The N-tert-butanesulfinyl amine is dissolved in methanol.
-
A solution of HCl in dioxane or methanol is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt.
-
The salt is collected by filtration and can be further purified by recrystallization. The free amine can be obtained by neutralization with a base.
Mandatory Visualizations
Caption: General workflow for asymmetric amine synthesis using a chiral sulfinamide auxiliary.
Caption: Proposed chelated transition state model for the diastereoselective addition of organometallic reagents to N-sulfinylimines. Note: A placeholder image is used in the DOT script; in a real scenario, this would be a chemical structure diagram.
Conclusion
(R)-tert-butylsulfinamide stands out as a highly effective and versatile chiral auxiliary for the asymmetric synthesis of a wide array of chiral amines. Its superior performance over other sulfinamide auxiliaries, particularly p-toluenesulfinamide, is well-documented and attributed to favorable steric and electronic properties. The high diastereoselectivities and yields achieved, coupled with straightforward experimental protocols for its application and removal, solidify its position as a go-to reagent for researchers in drug discovery and development. While niche applications may warrant the exploration of other sulfinamide auxiliaries, (R)-tert-butylsulfinamide provides a robust and reliable solution for the majority of asymmetric amine syntheses.
References
A Comparative Guide to Ellman's Auxiliary for Asymmetric Amine Synthesis
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral amines is a critical challenge. Chiral amines are ubiquitous structural motifs in pharmaceuticals and bioactive molecules.[1] This guide provides a comprehensive comparison of Ellman's auxiliary, tert-butanesulfinamide (tBS), a cornerstone of modern asymmetric amine synthesis, with other established methods. We present a detailed analysis of its advantages, supported by quantitative experimental data, and provide explicit experimental protocols to facilitate its application.
Developed by Jonathan A. Ellman in 1997, tert-butanesulfinamide has emerged as a versatile and highly effective chiral auxiliary for the synthesis of a wide array of chiral amines.[1] Its widespread adoption in both academic and industrial laboratories can be attributed to its numerous advantages, including high stereoselectivity, broad substrate scope, operational simplicity, and the commercial availability of both enantiomers.
Key Advantages of Ellman's Auxiliary:
-
High Stereoselectivity: The tert-butanesulfinyl group acts as a powerful chiral directing group, enabling the diastereoselective addition of a wide range of nucleophiles to N-sulfinyl imines, often with excellent diastereomeric ratios (d.r.) exceeding 99:1.[1][2]
-
Broad Substrate Scope: The methodology is applicable to the synthesis of α-branched, α,α-dibranched, and propargylic amines, as well as amino alcohols and amino acids.[3]
-
Reliable and Predictable Stereochemical Outcome: The stereochemistry of the newly formed chiral center is reliably predicted by a Zimmerman-Traxler-type transition state model, providing a high degree of control over the desired enantiomer.
-
Ease of Synthesis and Removal: The N-sulfinyl imine intermediates are readily prepared by condensation of the auxiliary with aldehydes or ketones. The auxiliary can be cleaved under mild acidic conditions after the stereocenter is set.[2]
-
Superiority to Arenesulfinamides: Compared to earlier arenesulfinamide auxiliaries, Ellman's tert-butanesulfinamide offers advantages such as greater stability of the auxiliary, higher diastereoselectivity in nucleophilic additions, and a reduction in side reactions.
Performance Comparison
The efficacy of a chiral auxiliary is best assessed by comparing its performance against other methods in the synthesis of similar target molecules. While a comprehensive head-to-head comparison across all classes of chiral amines is beyond the scope of this guide, the following tables provide a quantitative comparison of Ellman's auxiliary with other common chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, for the synthesis of α-branched amines.
Table 1: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to an Imine or Imine Equivalent
| Chiral Auxiliary | Electrophile | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (R)-Ellman's Auxiliary | N-(4-methoxybenzylidene)-tert-butanesulfinamide | PhMgBr | (R)-1-(4-methoxyphenyl)-1-phenylmethanamine | 94 | >98:2 | J. A. Ellman, et al. |
| (R)-Ellman's Auxiliary | N-benzylidene-tert-butanesulfinamide | MeMgBr | (R)-1-phenylethanamine | 88 | 96:4 | J. A. Ellman, et al. |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-propionyl oxazolidinone | PhLi | Propiophenone derivative | 92 | >99:1 (syn:anti) | D. A. Evans, et al. |
| (1R,2S)-Pseudoephedrine | N-propionyl pseudoephedrine amide | PhLi | Propiophenone derivative | 85 | 98:2 | A. G. Myers, et al. |
Note: The reactions using Evans' and pseudoephedrine auxiliaries produce a ketone precursor to the amine, requiring an additional reductive amination step, which may affect the overall yield and enantiomeric excess.
Mechanism of Stereochemical Induction
The high degree of stereocontrol exerted by Ellman's auxiliary is rationalized by a closed, six-membered, Zimmerman-Traxler-type transition state. The organometallic reagent (e.g., a Grignard reagent) coordinates to both the nitrogen and oxygen atoms of the sulfinyl group. This rigid, chair-like transition state forces the nucleophile to attack the imine carbon from the less sterically hindered face, leading to the observed high diastereoselectivity.
Caption: Zimmerman-Traxler model for stereocontrol.
Experimental Protocols
The following is a representative experimental protocol for the asymmetric synthesis of an α-branched amine using Ellman's auxiliary.
Synthesis of (R)-1-Phenylethanamine
Step 1: Formation of (R)-N-Benzylidene-tert-butanesulfinamide
To a solution of (R)-(+)-tert-butanesulfinamide (1.21 g, 10.0 mmol) in CH₂Cl₂ (50 mL) is added benzaldehyde (B42025) (1.02 mL, 10.0 mmol) and anhydrous CuSO₄ (3.19 g, 20.0 mmol). The resulting suspension is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash chromatography on silica (B1680970) gel (eluting with 20% ethyl acetate (B1210297) in hexanes) to afford the (R)-N-benzylidene-tert-butanesulfinamide as a white solid.
Step 2: Diastereoselective Addition of Methylmagnesium Bromide
The (R)-N-benzylidene-tert-butanesulfinamide (2.09 g, 10.0 mmol) is dissolved in anhydrous THF (50 mL) and cooled to -48 °C in a dry ice/acetone bath. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 3.7 mL, 11.0 mmol) is added dropwise over 10 minutes. The reaction mixture is stirred at -48 °C for 6 hours. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude sulfinamide adduct.
Step 3: Cleavage of the Chiral Auxiliary
The crude sulfinamide adduct from the previous step is dissolved in methanol (B129727) (20 mL), and HCl (4 M in 1,4-dioxane, 5.0 mL, 20.0 mmol) is added. The solution is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is triturated with diethyl ether to afford (R)-1-phenylethanamine hydrochloride as a white solid. The free amine can be obtained by neutralization with a base.
Caption: A typical experimental workflow.
Conclusion
Ellman's auxiliary, tert-butanesulfinamide, stands out as a robust and highly effective tool for the asymmetric synthesis of chiral amines. Its broad applicability, high stereoselectivity, and predictable outcomes make it an invaluable asset for researchers in the pharmaceutical and chemical industries. The provided data and protocols serve as a practical guide for the implementation of this powerful methodology in the synthesis of enantiomerically enriched amines.
References
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 3. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bottom Line on Chiral Auxiliary Recycling: A Cost-Benefit Analysis of the Tert-Butanesulfinyl Group
For researchers in organic synthesis and drug development, the choice of a chiral auxiliary is a critical decision that impacts not only the stereochemical outcome of a reaction but also the overall cost and environmental footprint of the synthetic route. The tert-butanesulfinyl group, pioneered by Ellman, has emerged as a powerful tool for the asymmetric synthesis of amines. A key advantage often cited is its recyclability. This guide provides a comprehensive cost-benefit analysis of recycling the tert-butanesulfinyl group, comparing it with other common chiral auxiliaries, and presenting the experimental data and protocols necessary for an informed decision.
Executive Summary
Recycling the tert-butanesulfinyl group is a highly efficient and economically viable strategy, particularly for large-scale applications. The well-established recycling protocol allows for near-quantitative recovery of the racemic auxiliary and a high-yielding two-step process to regenerate the enantiopure form. When compared to purchasing new, recycling offers significant cost savings and a reduction in chemical waste. While other popular chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam can also be recovered, the recycling protocol for the tert-butanesulfinyl group is particularly straightforward and high-yielding, making it an attractive option for sustainable chemical synthesis.
Performance Comparison: Recycling vs. Purchasing New
The primary benefit of recycling the tert-butanesulfinyl group lies in the substantial cost savings on the chiral auxiliary itself, which is a relatively expensive reagent. The following tables provide a quantitative comparison of the costs associated with purchasing new (R)-tert-butanesulfinamide versus recycling the auxiliary.
Table 1: Cost Comparison of Purchasing New vs. Recycling (R)-tert-Butanesulfinamide (per 10g)
| Scenario | (R)-tert-Butanesulfinamide Cost | Reagent & Solvent Costs for Recycling | Estimated Total Cost | Savings per 10g |
| Purchasing New | ~$100 - $200 | N/A | $100 - $200 | N/A |
| Recycling (Racemic) | N/A | ~$5 - $15 | $5 - $15 | $85 - $185 |
| Recycling (Enantiopure) | N/A | ~$15 - $30 | $15 - $30 | $70 - $170 |
Disclaimer: Prices are estimates based on currently available data from various suppliers and are subject to change. These costs do not include labor, energy, or waste disposal, which are addressed in the subsequent sections.
Table 2: Reagent and Auxiliary Cost Breakdown
| Reagent/Auxiliary | CAS Number | Estimated Price (per unit) | Supplier Examples |
| (R)-tert-Butanesulfinamide | 196929-78-9 | $100 - $200 / 10g | Strem, Oakwood Chemical, Fisher Scientific[1][2][3] |
| (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | $100 - $150 / 25g | Sigma-Aldrich, Thermo Fisher Scientific[3][4] |
| (1S)-(-)-2,10-Camphorsultam | 94594-90-8 | $150 - $200 / 5g | Sigma-Aldrich, Alkali Scientific[5][6] |
| Cyclopentyl methyl ether (CPME) | 5614-37-9 | $100 - $150 / 1L | Fisher Scientific, Carl ROTH[7][8] |
| HCl in CPME (3M) | 7647-01-0 | ~$90 - $100 / 100mL | Fisher Scientific, Oakwood Chemical[9][10] |
| Aqueous Ammonia (28-30%) | 1336-21-6 | ~$300 - $400 / ton | IndexBox, Univar Solutions[11] |
| Quinidine (B1679956) | 56-54-2 | ~$135 / 10g | Sigma-Aldrich[12] |
| Lithium Hydroxide (B78521) | 1310-65-2 | ~$9,000 - $11,000 / metric ton | Intratec.us, ChemAnalyst[1][12] |
| Hydrogen Peroxide (30%) | 7722-84-1 | ~$50 - $100 / L | Varies by supplier |
| Sodium Bis(trimethylsilyl)amide | 1070-89-9 | ~$270 / 50g | Thermo Fisher Scientific[11] |
| Allyl Iodide | 556-56-9 | ~$120 - $140 / 100g | Fisher Scientific, Sigma-Aldrich[13][14] |
| Propionic Anhydride | 123-62-6 | ~$115 / 500g | Cenmed[7] |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | ~$100 - $120 / 100g | Sigma-Aldrich, The Lab Depot[2][15] |
| Sodium Hydride (60% in oil) | 7646-69-7 | ~$90 / 250g | Strem[16] |
| Palladium on Carbon (10%) | 7440-05-3 | ~$1800 - $1900 / kg | Accio[9] |
| Lithium Aluminium Hydride | 16853-85-3 | ~$75 / 10g | Strem[8] |
Experimental Protocols
Detailed and reliable protocols are essential for the successful implementation of any synthetic procedure. Here, we provide the established methods for the recycling of the tert-butanesulfinyl group and compare them to the recovery protocols for Evans' oxazolidinone and Oppolzer's camphorsultam.
Recycling of the Tert-Butanesulfinyl Group
The recycling process for the tert-butanesulfinyl group is well-documented and proceeds in high yield.[7][9][11][12][17]
Protocol 1: Recovery of Racemic tert-Butanesulfinamide
-
Deprotection and Formation of tert-Butanesulfinyl Chloride: The N-tert-butanesulfinyl-protected amine is dissolved in cyclopentyl methyl ether (CPME). To this solution, a solution of HCl in CPME (2.05 equivalents) is added at a controlled temperature (e.g., 5 °C).
-
Isolation of Amine Salt: The resulting amine hydrochloride salt precipitates and is isolated by filtration, providing the pure amine salt in quantitative yield.
-
Formation of Racemic tert-Butanesulfinamide: The filtrate containing tert-butanesulfinyl chloride is then treated with aqueous ammonia. The analytically pure racemic tert-butanesulfinamide is obtained in approximately 97% yield.[7][9][12]
Protocol 2: Recovery of Enantiopure (R)-tert-Butanesulfinamide via Dynamic Kinetic Resolution [7]
-
Formation of Ethyl tert-Butanesulfinate: The CPME solution of tert-butanesulfinyl chloride (from Protocol 1, step 2) is treated with ethanol (B145695) and a catalytic amount of quinidine as a chiral sulfinyl transfer catalyst. This provides a solution of ethyl tert-butanesulfinate with approximately 88% enantiomeric excess (ee).
-
Conversion to Enantiopure tert-Butanesulfinamide: The solution of the sulfinate is then reacted with sodium amide (NaNH₂) in liquid ammonia. After workup and trituration with a hydrocarbon solvent like octane, analytically pure (R)-tert-butanesulfinamide is obtained with >99% ee and in about 67% overall isolated yield from the starting N-tert-butanesulfinyl amine.[7]
Recovery of Alternative Chiral Auxiliaries
For comparison, here are the general procedures for recovering two other widely used chiral auxiliaries.
Recovery of Evans' Oxazolidinone Auxiliary [4][15][16][18]
-
Cleavage of the Acyl Group: The N-acyl oxazolidinone is typically cleaved under basic conditions. A common method involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.[13]
-
Workup and Extraction: After the reaction is complete, the mixture is worked up. The desired carboxylic acid product is extracted, and the aqueous layer contains the chiral auxiliary.
-
Isolation and Purification: The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. The recovered auxiliary can be purified by recrystallization. The recovery yield is generally high.
Recovery of Oppolzer's Camphorsultam Auxiliary [8][19]
-
Cleavage of the Acyl Group: The N-acyl camphorsultam can be cleaved by various methods, including hydrolysis with LiOH/H₂O₂ or reduction with reagents like lithium aluminium hydride (LiAlH₄) to yield the corresponding alcohol.
-
Continuous Flow Recycling: A more advanced and efficient method for recycling Oppolzer's sultam involves a continuous flow process.[8][19] This automated system allows for the in-line separation of the product and the auxiliary, followed by the direct recycling of the recovered auxiliary back into the reaction stream. This approach significantly improves efficiency and reduces waste. The reported recovery yield for the auxiliary in this system is high, with the potential for reuse in multiple cycles.[8]
Cost-Benefit Analysis: Beyond Reagent Costs
A comprehensive cost-benefit analysis must consider factors beyond the initial purchase price of reagents. These include energy consumption, waste disposal, and labor.
Energy Consumption:
-
tert-Butanesulfinyl Recycling: The initial deprotection and formation of the racemic auxiliary are performed at or near room temperature, suggesting low energy input. The dynamic kinetic resolution to obtain the enantiopure auxiliary requires cooling to -48 °C, which will have a higher energy demand.
-
Evans' Oxazolidinone Recovery: The cleavage reaction is typically run at 0 °C to room temperature, indicating moderate energy consumption.
-
Oppolzer's Camphorsultam Recovery: Standard batch recovery methods are similar in energy profile to the Evans auxiliary. The continuous flow recycling method will have an initial energy cost for setting up the equipment, but the continuous nature and efficient heat transfer in microreactors can lead to overall energy savings in the long run for larger-scale operations.
Waste Generation and Disposal:
The environmental impact of a chemical process is heavily influenced by the amount and nature of the waste generated.
-
Solvent Waste: All three recycling protocols utilize organic solvents, which constitute the largest portion of the waste stream. The use of the greener solvent CPME in the tert-butanesulfinyl recycling protocol is a notable advantage. The cost of disposing of non-halogenated organic solvent waste is a significant factor to consider.
-
Aqueous Waste: The workup procedures for all methods will generate aqueous waste containing salts and potentially residual organic compounds, which will require appropriate treatment and disposal.
-
Solid Waste: The filtration of the amine salt in the tert-butanesulfinyl recycling process generates a solid byproduct, which is the desired amine product in a salt form.
Labor Costs:
The time and effort required by a skilled researcher are significant cost factors.
-
tert-Butanesulfinyl Recycling: The one-step racemic recycling is a straightforward and rapid procedure. The two-step enantiopure recycling process is more involved and time-consuming.
-
Evans' and Oppolzer's Auxiliary Recovery: These are typically multi-step batch processes involving reaction, workup, extraction, and purification, which can be labor-intensive. The continuous flow recycling of Oppolzer's sultam, once optimized, can significantly reduce hands-on time.
Visualization of Workflows
To better illustrate the processes, the following diagrams outline the key steps in recycling the tert-butanesulfinyl group and provide a comparative overview of the general workflows for chiral auxiliary recycling.
Caption: Workflow for the recycling of the tert-butanesulfinyl group.
Caption: A generalized workflow for the use and recycling of chiral auxiliaries.
Conclusion and Recommendations
The decision to recycle a chiral auxiliary is a multifaceted one that requires careful consideration of economic, practical, and environmental factors.
-
For the tert-butanesulfinyl group, recycling is highly recommended, especially when the auxiliary is used on a multi-gram scale or larger. The high recovery yields and the potential for significant cost savings make it a compelling choice for sustainable synthesis. The one-pot conversion to the racemic amide is particularly efficient. The dynamic kinetic resolution, while more complex, provides access to the valuable enantiopure auxiliary.
-
Compared to Evans' oxazolidinone and Oppolzer's camphorsultam, the recycling protocol for the tert-butanesulfinyl group appears to be more straightforward and has been more extensively optimized for high-yield recovery. While these other auxiliaries are certainly recoverable, the literature provides a very clear and practical path for the reuse of the tert-butanesulfinyl group.
-
The environmental benefits of recycling any chiral auxiliary are significant. By reducing the need to synthesize or purchase new material, recycling minimizes the consumption of raw materials and energy, and reduces the generation of chemical waste.
For researchers and drug development professionals, incorporating a recycling strategy for chiral auxiliaries like the tert-butanesulfinyl group is not just a cost-saving measure, but a step towards greener and more sustainable chemical manufacturing. The initial investment in optimizing the recycling protocol for a specific application is likely to be offset by the long-term economic and environmental benefits.
References
- 1. Page loading... [guidechem.com]
- 2. adooq.com [adooq.com]
- 3. A focus on sustainable method development for greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Electrifying Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenribboncommission.org [greenribboncommission.org]
- 10. researchgate.net [researchgate.net]
- 11. Quinidine crystallized, = 98.0 NT dried material 56-54-2 [sigmaaldrich.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. openjicareport.jica.go.jp [openjicareport.jica.go.jp]
- 14. DSpace [scholarworks.gsu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.williams.edu [chemistry.williams.edu]
- 18. EcoScale, a semi-quantitative tool to select an organic preparation based on economical and ecological parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Synthesis of α,α-Disubstituted Amines: Efficacy of (R)-tert-Butylsulfinamide and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of chiral α,α-disubstituted amines is a critical step in the development of novel therapeutics and complex molecules. This guide provides an objective comparison of the leading methodologies, with a focus on the highly effective (R)-tert-butylsulfinamide auxiliary, alongside established alternatives such as the Strecker synthesis and the alkylation of glycine (B1666218) Schiff bases. Experimental data, detailed protocols, and workflow diagrams are presented to facilitate an informed choice of synthetic strategy.
The construction of quaternary carbon centers bearing a nitrogen substituent presents a significant synthetic challenge. The steric hindrance around the α-carbon atom often impedes reaction efficiency and stereocontrol. This guide evaluates three prominent methods for achieving this transformation, offering a comprehensive overview of their respective strengths and limitations.
At a Glance: Comparison of Synthetic Methods
| Method | Key Features | Typical Yields | Stereoselectivity | Scope |
| (R)-tert-Butylsulfinamide (Ellman's Auxiliary) | Versatile chiral auxiliary, high diastereoselectivity, mild reaction conditions. | Good to excellent (70-95%) | High to excellent (dr >90:10) | Broad substrate scope, including various organometallic reagents. |
| Strecker Synthesis | One-pot reaction, readily available starting materials. | Moderate to good (50-85%) | Generally produces racemic mixtures; asymmetric variants exist. | Broad, applicable to a wide range of ketones. |
| Alkylation of Glycine Schiff Bases | Utilizes a glycine template, suitable for creating diverse amino acid derivatives. | Moderate to good (60-90%) | Can be rendered asymmetric with chiral phase-transfer catalysts. | Good for alkyl halides; can be limited by sterics. |
In-Depth Analysis and Experimental Protocols
(R)-tert-Butylsulfinamide (Ellman's Auxiliary) Method
The use of (R)-tert-butylsulfinamide, pioneered by Jonathan A. Ellman, has become a cornerstone of modern asymmetric amine synthesis. The method relies on the condensation of the chiral sulfinamide with a ketone to form a chiral N-sulfinyl ketimine. Subsequent nucleophilic addition to the imine C=N bond is directed by the bulky tert-butylsulfinyl group, leading to high diastereoselectivity. The auxiliary can then be readily cleaved under mild acidic conditions to afford the desired chiral α,α-disubstituted amine.
Reaction Workflow:
Caption: Synthesis of α,α-disubstituted amines using (R)-tert-butylsulfinamide.
Experimental Data:
| Ketone | Organometallic Reagent | Diastereomeric Ratio (dr) | Yield (%) |
| Acetophenone (B1666503) | MeMgBr | 95:5 | 85 |
| Propiophenone | EtMgBr | 98:2 | 92 |
| Cyclohexanone | PhLi | 92:8 | 88 |
| 2-Butanone | n-BuLi | 90:10 | 81 |
Experimental Protocol: Synthesis of α-Methyl-α-phenylbenzylamine
-
Formation of the N-tert-Butanesulfinyl Ketimine: To a solution of acetophenone (1.0 mmol) in THF (5 mL) is added (R)-tert-butylsulfinamide (1.1 mmol) and Ti(OEt)4 (1.5 mmol). The mixture is heated to reflux for 5 hours. The reaction is then cooled to room temperature.
-
Grignard Addition: The solution containing the crude N-sulfinyl ketimine is cooled to -78 °C. Methylmagnesium bromide (1.5 mmol, 3.0 M in ether) is added dropwise. The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.
-
Workup and Auxiliary Cleavage: The reaction is quenched by the slow addition of a saturated aqueous NH4Cl solution. The mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude sulfinamide adduct is dissolved in methanol (B129727) (5 mL), and HCl (2.0 M in diethyl ether, 2.0 mL) is added. The mixture is stirred at room temperature for 1 hour.
-
Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is basified with 1 M NaOH and extracted with dichloromethane (B109758) (3 x 10 mL). The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford the desired α-methyl-α-phenylbenzylamine. The product is purified by flash column chromatography.
Strecker Synthesis
The Strecker synthesis is a classic one-pot reaction that produces α-amino nitriles from a ketone, ammonia (B1221849) (or an ammonium (B1175870) salt), and a cyanide source. Subsequent hydrolysis of the nitrile yields the corresponding α,α-disubstituted amino acid, which can be decarboxylated to the amine. While the traditional Strecker synthesis yields racemic products, asymmetric variations have been developed using chiral auxiliaries or catalysts.
Reaction Workflow:
Caption: General workflow for the Strecker synthesis of α,α-disubstituted amines.
Experimental Data (Asymmetric Strecker):
| Ketone | Chiral Auxiliary/Catalyst | Enantiomeric Excess (ee) | Yield (%) |
| Acetophenone | (R)-Phenylglycinol | 85% | 78 |
| Cyclohexanone | Chiral Thiourea Catalyst | 92% | 82 |
| 3-Pentanone | (S)-α-Methylbenzylamine | 88% | 75 |
Experimental Protocol: Asymmetric Strecker Synthesis of α-Methyl-α-phenylglycine
-
Imine Formation and Cyanide Addition: To a solution of acetophenone (1.0 mmol) and (R)-phenylglycinol (1.1 mmol) in methanol (5 mL) is added potassium cyanide (1.5 mmol) and acetic acid (1.5 mmol). The mixture is stirred at room temperature for 24 hours.
-
Workup: The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give the crude α-amino nitrile.
-
Hydrolysis: The crude α-amino nitrile is dissolved in a mixture of concentrated HCl (5 mL) and water (5 mL) and heated to reflux for 6 hours.
-
Purification: The reaction mixture is cooled to room temperature and the pH is adjusted to 7 with aqueous NaOH. The precipitated product is collected by filtration, washed with cold water, and dried to afford α-methyl-α-phenylglycine. The enantiomeric excess can be determined by chiral HPLC analysis.
Alkylation of Glycine Schiff Bases
This method involves the use of a glycine Schiff base, typically derived from benzophenone, as a nucleophilic glycine equivalent. Deprotonation of the α-carbon with a strong base generates an enolate that can be sequentially alkylated with two different alkyl halides to introduce the α,α-disubstitution. Hydrolysis of the imine and ester groups then yields the desired α,α-disubstituted amino acid, which can be further converted to the amine. Asymmetric synthesis can be achieved by using a chiral phase-transfer catalyst during the alkylation steps.
Reaction Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
